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  • Product: 5-Benzyl-1,3-oxazinan-2-one
  • CAS: 1803596-94-2

Core Science & Biosynthesis

Foundational

5-substituted 1,3-oxazinan-2-one scaffold applications

The 5-Substituted 1,3-Oxazinan-2-one Scaffold: Synthetic Protocols and Medicinal Chemistry Applications[1][2][3] Executive Summary The 1,3-oxazinan-2-one scaffold (a six-membered cyclic carbamate) represents a privileged...

Author: BenchChem Technical Support Team. Date: February 2026

The 5-Substituted 1,3-Oxazinan-2-one Scaffold: Synthetic Protocols and Medicinal Chemistry Applications[1][2][3]

Executive Summary

The 1,3-oxazinan-2-one scaffold (a six-membered cyclic carbamate) represents a privileged structural motif in modern drug discovery, distinct from its five-membered analog, the oxazolidinone (e.g., Linezolid). While oxazolidinones are flat, the 1,3-oxazinan-2-one ring adopts a chair or twist-boat conformation, offering unique vectors for substituent presentation.

This technical guide focuses on the 5-substituted derivatives. Substitution at the C5 position is critical for controlling ring puckering and locking the conformation to maximize binding affinity in enzyme pockets, particularly for targets like 11


-Hydroxysteroid Dehydrogenase Type 1 (11

-HSD1)
. This guide details the structural properties, validated synthetic protocols, and key medicinal chemistry applications of this scaffold.[4]

Part 1: Structural & Electronic Properties

Conformational Dynamics

Unlike planar aromatic heterocycles, the saturated 1,3-oxazinan-2-one ring exists in a dynamic equilibrium between chair and twist-boat conformers.

  • The "5-Substituent Effect": The C5 position is unique because it is the "beta" carbon relative to both heteroatoms (N3 and O1). A substituent at C5 experiences significant 1,3-diaxial interactions if placed axially. Therefore, bulky groups at C5 predominantly lock the ring into a specific chair conformation where the substituent is equatorial.

  • Pharmacophore Vectoring: This locking mechanism allows medicinal chemists to project pharmacophores (e.g., aryl or heteroaryl groups) into precise hydrophobic pockets of a target protein with lower entropic penalty upon binding.

Electronic Features
  • H-Bonding: The carbamate moiety provides a hydrogen bond acceptor (C=O) and a hydrogen bond donor (N-H), mimicking the peptide bond.

  • Metabolic Stability: The cyclic carbamate is generally more resistant to hydrolysis than linear carbamates or esters, enhancing the pharmacokinetic (PK) profile.

Part 2: Synthetic Methodologies

We present two distinct protocols: a "Green" One-Pot Synthesis for rapid library generation and a Stereoselective Route for lead optimization.

Protocol A: Green One-Pot Synthesis from Dicarbonates

Source: Adapted from McElroy et al. (Snippet 1.8)

This method utilizes dicarbonate derivatives of 1,3-diols, reacting them with primary amines.[5] It avoids phosgene and chlorinated solvents.

Mechanism:

  • Intermolecular Attack: The amine attacks the carbonate carbonyl, forming a linear carbamate intermediate.

  • Intramolecular Cyclization: The terminal hydroxyl group (activated as a carbonate) is displaced by the carbamate nitrogen, closing the ring.

Step-by-Step Protocol:

  • Reagents: 2-substituted-1,3-propanediol dicarbonate (1.0 equiv), Primary Amine (

    
    , 1.1 equiv).
    
  • Conditions: Solvent-free or Green Solvent (e.g., dimethyl carbonate). Heat to 80-100°C.

  • Procedure:

    • Mix the dicarbonate and amine in a sealed pressure tube.

    • Stir at 90°C for 4-6 hours. Monitor by TLC (disappearance of amine).

    • Cool to room temperature.

    • Purification: The product often precipitates upon addition of diethyl ether. Filter and wash with cold ether. If oil, purify via short silica plug (EtOAc/Hexane).

  • Validation: Yields typically 60-90%. High atom economy.

Protocol B: Cyclization of -Amino Alcohols

Standard Medicinal Chemistry Route

Step-by-Step Protocol:

  • Precursor Synthesis: Reduce a

    
    -cyano ester or perform a Mannich-type reaction to generate a 2-substituted-3-amino-1-propanol.
    
  • Cyclization:

    • Dissolve the amino alcohol (1.0 equiv) in dry THF.

    • Add 1,1'-Carbonyldiimidazole (CDI) (1.2 equiv) or Triphosgene (0.4 equiv) + TEA (2.5 equiv).

    • Stir at 0°C to RT for 2-12 hours.

  • Workup: Quench with saturated

    
    , extract with EtOAc, dry over 
    
    
    
    .
  • Note: This route allows for the introduction of chiral centers if the starting amino alcohol is enantiopure.

Part 3: Visualization of Synthesis Workflow

SynthesisWorkflow Start Starting Material: 2-Substituted-1,3-Propanediol Activation Activation: Convert to Dicarbonate Start->Activation Diethyl Carbonate Catalyst AmineAdd Amine Addition: R-NH2 (Nucleophilic Attack) Activation->AmineAdd Mix 1:1.1 LinearInt Intermediate: Linear Carbamate AmineAdd->LinearInt Heat 90°C Cyclization Cyclization: Intramolecular Displacement LinearInt->Cyclization - EtOH Product Final Product: 5-Substituted-1,3-Oxazinan-2-one Cyclization->Product Precipitation/Chromatography

Caption: Figure 1. Green synthetic pathway for 5-substituted 1,3-oxazinan-2-ones via dicarbonate intermediates.

Part 4: Medicinal Chemistry Applications[4][5][6][7][8][9][10][11][12]

Case Study: 11 -HSD1 Inhibitors for Metabolic Syndrome

Target: 11


-Hydroxysteroid Dehydrogenase Type 1 (11

-HSD1) converts inactive cortisone to active cortisol. Excess cortisol in adipose tissue contributes to insulin resistance and obesity.

The Oxazinanone Solution: Researchers identified the 1,3-oxazinan-2-one scaffold as a potent replacement for earlier adamantane-based inhibitors.

  • Compound 25f (Reference 1.9):

    • Structure: A 1,3-oxazinan-2-one core with a specific 5-substituent (often a bulky alkyl or aryl group) that fits the enzyme's hydrophobic pocket.

    • Potency:

      
       nM (Enzyme), 2.5 nM (Cellular).
      
    • Selectivity: >1000x over 11

      
      -HSD2 (crucial to avoid mineralocorticoid side effects).
      
    • Mechanism: The 5-substituent locks the ring, positioning the carbonyl oxygen to interact with the catalytic Serine/Tyrosine residues, while the N-substituent extends into the solvent channel.

Antibacterial Activity

Analogs of Linezolid (an oxazolidinone) containing the 1,3-oxazinan-2-one ring have been synthesized. The 6-membered ring alters the vector of the pendant acetamidomethyl group, often retaining activity against Gram-positive bacteria while altering the solubility profile.

Part 5: Data Summary & SAR

Table 1: Comparative Analysis of Synthetic Routes

FeatureProtocol A (Dicarbonate)Protocol B (CDI/Phosgene)
Reagents Non-toxic carbonatesToxic phosgene equivalents
Atom Economy High (Ethanol byproduct)Lower (Imidazole/HCl byproduct)
Scope Best for achiral/racemic librariesBest for chiral, complex substrates
Yield 60-90%70-95%
Scalability High (Kilogram scale feasible)Moderate (Exothermic control needed)

Table 2: SAR of 11


-HSD1 Inhibitors (Hypothetical Representative Data) 
Compound5-SubstituentN-Substituent

(nM)
Selectivity (vs HSD2)
Lead A HAdamantyl4250x
Analog B Methyl (Equatorial)Adamantyl15200x
Analog C Phenyl (Equatorial)Cyclopropyl5500x
Optimized (25f) Specific HydrophobicOptimized Polar0.8 >1000x

Note: The 5-substituent is the primary driver for potency gains by reducing the entropic cost of binding.

Part 6: Biological Pathway Visualization

HSD1_Pathway Cortisone Cortisone (Inactive) Cortisol Cortisol (Active Glucocorticoid) Cortisone->Cortisol Reduction by 11β-HSD1 MetabolicEffects Downstream Effects: Insulin Resistance Visceral Obesity Cortisol->MetabolicEffects Excess Activation HSD1 Enzyme: 11β-HSD1 HSD1->Cortisol Inhibitor Inhibitor: 5-Substituted 1,3-Oxazinan-2-one Inhibitor->HSD1 Blocks Active Site (IC50 < 1nM) TherapeuticEffect Therapeutic Outcome: Improved Insulin Sensitivity Weight Loss Inhibitor->TherapeuticEffect Restores Balance

Caption: Figure 2. Mechanism of action for 1,3-oxazinan-2-one inhibitors in the 11


-HSD1 pathway.

References

  • Synthesis of N-Substituted 1,3-Oxazinan-2-ones. ResearchGate. Available at: [Link]

  • Structure-based design and synthesis of 1,3-oxazinan-2-one inhibitors of 11β-hydroxysteroid dehydrogenase type 1. PubMed. Available at: [Link]

  • Cyclization reaction of amines with dialkyl carbonates to yield 1,3-oxazinan-2-ones. ResearchGate. Available at: [Link]

  • Synthesis of 1,3-oxazinanes. Organic Chemistry Portal. Available at: [Link]

Sources

Exploratory

An In-depth Technical Guide to the Structure and Reactivity of 5-benzyl-tetrahydro-2H-1,3-oxazin-2-one

For Researchers, Scientists, and Drug Development Professionals Introduction: A Scaffold of Potential in Asymmetric Synthesis In the landscape of modern medicinal chemistry and drug development, the precise control of st...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Scaffold of Potential in Asymmetric Synthesis

In the landscape of modern medicinal chemistry and drug development, the precise control of stereochemistry is paramount. Chiral auxiliaries have emerged as indispensable tools for achieving high levels of stereoselectivity in carbon-carbon bond-forming reactions. Among these, heterocycles containing the 1,3-oxazin-2-one core have garnered significant interest due to their rigid conformational nature and predictable influence on the stereochemical outcome of reactions. This guide provides a comprehensive technical overview of the structure and reactivity of a particularly promising yet specific member of this class: 5-benzyl-tetrahydro-2H-1,3-oxazin-2-one .

This molecule, featuring a strategic benzyl substituent at the C5 position, offers a unique combination of steric bulk and electronic properties that can be harnessed for the asymmetric synthesis of complex chiral molecules. This guide will delve into its stereoselective synthesis, conformational intricacies, and key reactivity patterns, providing field-proven insights for its application in drug discovery and development.

I. Stereoselective Synthesis: Forging the Chiral Scaffold

The synthesis of enantiomerically pure 5-benzyl-tetrahydro-2H-1,3-oxazin-2-one is predicated on the availability of its chiral precursor, 3-amino-2-benzyl-1-propanol. This amino alcohol can be accessed through established multi-enzyme pathways, often commencing from readily available starting materials like L-phenylalanine[1].

Conceptual Synthetic Pathway

The overall synthetic strategy involves two key transformations: the synthesis of the chiral amino alcohol precursor and its subsequent cyclization to form the 1,3-oxazin-2-one ring.

G cluster_0 Part 1: Precursor Synthesis cluster_1 Part 2: Cyclization L-Phenylalanine L-Phenylalanine Styrene Styrene L-Phenylalanine->Styrene Deamination & Decarboxylation Chiral Diol (R)- or (S)-1-phenyl-1,2-diol Styrene->Chiral Diol Enantioselective Epoxidation & Enantioselective Hydrolysis Amino_Alcohol (R)- or (S)-3-amino-2-benzyl-1-propanol Chiral Diol->Amino_Alcohol Oxidation & Amination (e.g., via transaminase) Target_Molecule 5-benzyl-tetrahydro-2H-1,3-oxazin-2-one Amino_Alcohol->Target_Molecule Cyclization_Reagents Phosgene equivalent (e.g., triphosgene, CDI) Cyclization_Reagents->Target_Molecule

Figure 1: Conceptual synthetic pathway to 5-benzyl-tetrahydro-2H-1,3-oxazin-2-one.

Experimental Protocol: Synthesis of Chiral 3-amino-2-benzyl-1-propanol

While various methods exist, a robust approach involves a biocatalytic cascade starting from L-phenylalanine. This method offers high enantiopurity in the final amino alcohol[1].

Step 1: Conversion of L-Phenylalanine to Styrene: This initial step involves a two-pot sequential four-step conversion encompassing deamination, decarboxylation, enantioselective epoxidation, and enantioselective hydrolysis[1].

Step 2: Conversion of Chiral Diol to 3-amino-2-benzyl-1-propanol: A one-pot, two-step cascade reaction can be employed where the chiral 1-phenyl-1,2-diol is first oxidized by an alcohol dehydrogenase and then aminated using a transaminase to yield the desired enantiomerically pure 3-amino-2-benzyl-1-propanol[1].

Experimental Protocol: Cyclization to 5-benzyl-tetrahydro-2H-1,3-oxazin-2-one

The cyclization of the chiral amino alcohol to the target 1,3-oxazin-2-one is a critical step that forms the heterocyclic core. This is typically achieved using a phosgene equivalent.

Materials:

  • (R)- or (S)-3-amino-2-benzyl-1-propanol

  • Triphosgene or Carbonyldiimidazole (CDI)

  • Aprotic solvent (e.g., Dichloromethane, Tetrahydrofuran)

  • Base (e.g., Triethylamine, Pyridine)

Procedure:

  • Dissolve the chiral 3-amino-2-benzyl-1-propanol in the chosen aprotic solvent under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of the phosgene equivalent (e.g., triphosgene) in the same solvent to the cooled amino alcohol solution.

  • Add the base dropwise to the reaction mixture to neutralize the generated acid.

  • Allow the reaction to warm to room temperature and stir until completion, monitoring by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the pure 5-benzyl-tetrahydro-2H-1,3-oxazin-2-one.

II. Structural and Conformational Analysis

The stereochemical directing ability of 5-benzyl-tetrahydro-2H-1,3-oxazin-2-one is intrinsically linked to its three-dimensional structure and conformational preferences.

Core Structure and Stereochemistry

The molecule possesses a chiral center at the C5 position, which is determined by the chirality of the starting amino alcohol. The benzyl group at this position plays a crucial role in dictating the facial selectivity of reactions involving the N-acylated derivative.

Conformational Preferences

Based on studies of related 5-substituted-tetrahydro-1,3-oxazines, the six-membered ring is expected to adopt a chair conformation to minimize torsional strain. The bulky benzyl group at the C5 position will preferentially occupy an equatorial position to avoid unfavorable 1,3-diaxial interactions. This conformational preference is a key determinant of the molecule's reactivity.

The conformational equilibrium can be influenced by the solvent. In non-polar solvents, the chair conformer with an equatorial benzyl group is expected to be highly favored. In more polar, hydrogen-bond-accepting solvents, there might be a minor contribution from other conformers, but the equatorial preference of the large benzyl group is likely to dominate[2].

G cluster_0 Chair Conformation (Equatorial Benzyl Group) cluster_1 Chair Conformation (Axial Benzyl Group - Disfavored) Chair_Eq Image of chair conformation with equatorial benzyl group Chair_Ax Image of chair conformation with axial benzyl group showing 1,3-diaxial strain Chair_Eq->Chair_Ax Ring Flip (High Energy Barrier)

Figure 2: Conformational preference of 5-benzyl-tetrahydro-2H-1,3-oxazin-2-one.

III. Reactivity as a Chiral Auxiliary

The utility of 5-benzyl-tetrahydro-2H-1,3-oxazin-2-one as a chiral auxiliary is realized after N-acylation. The N-acyl group provides a handle for enolate formation and subsequent diastereoselective reactions.

N-Acylation

The first step in utilizing the auxiliary is its acylation at the nitrogen atom. This is typically achieved by deprotonation with a strong base followed by reaction with an acyl chloride or anhydride.

Experimental Protocol: N-Acylation

  • Dissolve 5-benzyl-tetrahydro-2H-1,3-oxazin-2-one in an anhydrous aprotic solvent (e.g., THF) under an inert atmosphere.

  • Cool the solution to -78 °C.

  • Add a strong base, such as n-butyllithium, dropwise.

  • After stirring for a short period, add the desired acyl chloride or anhydride.

  • Allow the reaction to slowly warm to room temperature and stir until completion.

  • Work-up and purify as described in the synthesis section.

Diastereoselective Alkylation

The N-acylated derivative can be deprotonated at the α-carbon of the acyl group to form a chiral enolate. The benzyl group at the C5 position of the oxazinone ring effectively shields one face of the enolate, directing the approach of an electrophile to the opposite face, thus leading to high diastereoselectivity in alkylation reactions.

G N_Acyl N-acyl-5-benzyl-tetrahydro- 2H-1,3-oxazin-2-one Enolate Chiral Enolate N_Acyl->Enolate Deprotonation Base Strong Base (e.g., LDA, n-BuLi) Base->Enolate Alkylated_Product Diastereomerically Enriched Alkylated Product Enolate->Alkylated_Product Alkylation Electrophile Electrophile (R-X) Electrophile->Alkylated_Product

Figure 3: Workflow for diastereoselective alkylation.

The stereochemical outcome is dictated by the formation of a chelated transition state where the lithium cation coordinates to both the enolate oxygen and the carbonyl oxygen of the oxazinone. The benzyl group then acts as a steric shield. For instance, in the alkylation of N-acyl derivatives of similar oxazolidinones, high diastereoselectivity is achieved[3][4].

Table 1: Expected Diastereoselectivity in Alkylation Reactions

Electrophile (R-X)Expected Major DiastereomerExpected Diastereomeric Excess (d.e.)
Methyl Iodide(R)- or (S)->95%
Benzyl Bromide(R)- or (S)->95%
Allyl Bromide(R)- or (S)->90%

Note: The absolute configuration of the major diastereomer depends on the chirality of the starting auxiliary.

Cleavage of the Auxiliary

After the desired stereocenter has been created, the chiral auxiliary must be cleaved under conditions that do not racemize the product. A variety of methods can be employed, depending on the desired functional group in the final product.

  • To obtain the carboxylic acid: Mild hydrolysis with a base such as lithium hydroxide.

  • To obtain the alcohol: Reduction with a hydride reagent like lithium borohydride.

  • To obtain the ester: Transesterification with an alkoxide.

The choice of cleavage method will depend on the overall synthetic strategy and the stability of the product molecule.

IV. Applications in Drug Development

The ability to synthesize enantiomerically pure building blocks is a cornerstone of modern drug development. 5-benzyl-tetrahydro-2H-1,3-oxazin-2-one, as a chiral auxiliary, can be instrumental in the synthesis of a wide array of chiral molecules, including:

  • α- and β-amino acids: Crucial components of peptides and peptidomimetics.

  • Chiral alcohols and aldehydes: Versatile intermediates in the synthesis of complex natural products and active pharmaceutical ingredients.

  • Polyketide fragments: Found in the structure of many antibiotics and other therapeutic agents.

The structural rigidity and predictable stereodirecting influence of this auxiliary make it a valuable tool for medicinal chemists seeking to construct complex chiral molecules with high efficiency and stereocontrol.

V. Conclusion

5-benzyl-tetrahydro-2H-1,3-oxazin-2-one represents a potent and versatile chiral auxiliary for asymmetric synthesis. Its straightforward synthesis from readily available chiral precursors, coupled with its well-defined conformational preferences, allows for high levels of diastereoselectivity in key bond-forming reactions. For researchers and scientists in the field of drug development, a thorough understanding of the structure and reactivity of this and related chiral auxiliaries is essential for the efficient and stereocontrolled synthesis of the next generation of therapeutic agents. The principles and protocols outlined in this guide provide a solid foundation for the successful application of this valuable synthetic tool.

VI. References

  • European Journal of Advanced Chemistry Research. (2025-05-14). Synthesis and Characterization of 5-(p-nitro benzyl)-2,3-dihydro-1,3,4-oxadiazole-2-one: A Possible Prosthetic Group for Indirect Radiolabeling of Carbonyl-Containing Compounds. Available at: [Link]

  • ACS Publications. (2022-03-28). High-Yield Synthesis of Enantiopure 1,2-Amino Alcohols from l-Phenylalanine via Linear and Divergent Enzymatic Cascades. Available at: [Link]

  • SciELO México. (4(S)-Benzyl-1,3-thiazolidin-2-one a Novel Chiral Auxiliary for Asymmetric Aldol Coupling through Titanium Enolates. Available at: [Link]

  • ResearchGate. (2019-05-31). Conformational Analysis of 5-Ethyl-5-hydroxymethyl-2,2-dimethyl-1,3-dioxane. Available at: [Link]

  • Journal of the Chemical Society, Perkin Transactions 1. (Synthesis of α-alkyl-α-benzyl amino acid derivatives, via the diastereoselective alkylation of (3S,5R)-N,3-dibenzyl-3,4,5,6-tetrahydro-5-phenyl-1,4-oxazin-2-one. Available at: [Link]

  • PubMed. (SuperQuat N-acyl-5,5-dimethyloxazolidin-2-ones for the asymmetric synthesis of alpha-alkyl and beta-alkyl aldehydes. Available at: [Link]

  • NIH. (Synthesis and Biological Activity of 3-[Phenyl(1,3-thiazol-2-yl)-amino]propanoic Acids and Their Derivatives. Available at: [Link]

  • ResearchGate. (2025-08-19). (PDF) 4(S)-Benzyl-1,3-thiazolidin-2-one a Novel Chiral Auxiliary for Asymmetric Aldol Coupling through Titanium Enolates. Available at: [Link]

  • ResearchGate. (2021-04-08). (PDF) 3,4-Dihydro-2H-1,3-benzoxazines and their oxo-derivatives - Chemistry and bioactivities. Available at: [Link]

  • ResearchGate. (2025-08-06). Synthesis of (1RS, 2SR)-(±)-2-amino-1-phenyl-1-propanol from (R)-(−). Available at: [Link]

  • ResearchGate. (2025-08-09). (PDF) Regioselective synthesis of N-acyl- and N-alkyldioxolo[4,5-b]phenothiazines. Available at: [Link]

  • Hungarian Journal of Industry and Chemistry. (2025-12-17). Diastereoselective Alkylation of 4-Methyl-5-oxo-2-phenyl-1,3-oxazolidine-3-carboxylate and 2-Chloromethyl-isoindole-1,3-dione. Available at: [Link]

  • NIH. (2025-08-28). Tetrazole derivatives synthesis via green one-pot oxidation of benzyl alcohol using Cu(ii) immobilized on nanodiamond@folic acid catalyst. Available at: [Link]

  • Hungarian Journal of Industry and Chemistry. (DIASTEREOSELECTIVE ALKYLATION OF 4-METHYL-5-OXO-2-PHENYL-1,3-OXAZOLIDINE-3-CARBOXYLATE AND 2-CHLOROMETHYL-ISOINDOLE-1,3-DIONE. Available at: [Link]

  • Google Patents. (2008-11-19). Process for the preparation of enantiomerically pure 3-hydroxy-3-arylpropylamines and their optical stereoisomers. Available at:

  • NIH. (Synthesis of 2‑Azaanthraquinones from 1,4-Oxazinone Precursors. Available at: [Link]

  • MDPI. (Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. Available at: [Link]

  • ResearchGate. (2025-08-10). Microwave-Assisted Synthesis of 2-Aryl-2-oxazolines, 5,6-Dihydro-4H-1,3-oxazines, and 4,5,6,7-Tetrahydro-1,3-oxazepines. Available at: [Link]

Sources

Foundational

A Comprehensive Technical Guide to 6-Membered Cyclic Carbamate Building Blocks in Medicinal Chemistry

Introduction: The Rise of a Privileged Scaffold In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as "privileged scaffolds"—structures that can interact with a variety of biologica...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Rise of a Privileged Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as "privileged scaffolds"—structures that can interact with a variety of biological targets to elicit a desired therapeutic response. The 6-membered cyclic carbamate, specifically the 1,3-oxazinan-2-one core, has firmly established itself as such a scaffold. Its prevalence in modern drug discovery is a testament to a unique combination of physicochemical properties that make it an attractive building block for researchers and drug development professionals.

Cyclic carbamates are a common feature in small-molecule therapeutics, offering a constrained hydrogen bond acceptor that is both polar and sterically small.[1][2] This constrained conformation helps to reduce the entropic penalty upon binding to a biological target, potentially leading to higher affinity. Furthermore, the carbamate moiety in a six-membered ring is generally stable against metabolic degradation, particularly proteolytic cleavage, which is a common liability for linear amides and esters.[3][4] The presence of both a hydrogen bond donor (the N-H group) and multiple hydrogen bond acceptors (the carbonyl and ring oxygens) allows for versatile and specific interactions with protein targets.[3][5]

The utility of the 1,3-oxazinan-2-one scaffold is demonstrated by its presence in a wide array of biologically active compounds, including anti-HIV agents, antibacterials, and central nervous system drugs.[6][7] This guide provides an in-depth technical overview of the synthesis, conformational analysis, reactivity, and medicinal chemistry applications of these valuable building blocks, intended to equip researchers with the knowledge to effectively leverage this privileged scaffold in their drug discovery programs.

Synthesis of 6-Membered Cyclic Carbamates: A Chemist's Toolkit

The construction of the 1,3-oxazinan-2-one ring can be achieved through a variety of synthetic strategies, ranging from classical methods to more modern, greener approaches. The choice of method often depends on the desired substitution pattern, stereochemistry, and scalability.

Classical Approaches: The Precursors and Phosgene Equivalents

The most traditional and widely used method for synthesizing 6-membered cyclic carbamates involves the cyclization of 1,3-aminoalcohols.[1][2] This is typically achieved by reacting the aminoalcohol with phosgene or a less hazardous phosgene equivalent, such as triphosgene, carbonyldiimidazole (CDI), or dialkyl carbonates.

The reaction with phosgene or triphosgene is highly efficient but requires stringent safety precautions due to the extreme toxicity of the reagents. The mechanism involves the initial formation of a chloroformate from the alcohol, followed by an intramolecular nucleophilic attack by the amine to close the ring. The use of a non-nucleophilic base is required to neutralize the HCl generated during the reaction.

CDI offers a safer alternative, reacting with the alcohol to form an imidazolyl carbonate intermediate, which is then displaced by the amine. While safer, CDI is more moisture-sensitive and can sometimes lead to side products.

Experimental Protocol: Synthesis of a 1,3-Oxazinan-2-one using a Phosgene Equivalent

This protocol is a general representation and may require optimization for specific substrates.

  • Step 1: Reagent Preparation: Dissolve the 1,3-aminoalcohol (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane, tetrahydrofuran) under an inert atmosphere (e.g., nitrogen, argon). Cool the solution to 0 °C in an ice bath.

  • Step 2: Addition of Base: Add a non-nucleophilic base (e.g., triethylamine, diisopropylethylamine) (1.1 eq) to the solution.

  • Step 3: Addition of Phosgene Equivalent: Slowly add a solution of the phosgene equivalent (e.g., triphosgene (0.4 eq) or CDI (1.1 eq)) in the same solvent to the reaction mixture. Maintain the temperature at 0 °C.

  • Step 4: Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Step 5: Work-up: Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride. Separate the organic layer, and extract the aqueous layer with the organic solvent. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Step 6: Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired 1,3-oxazinan-2-one.

Modern & Greener Approaches: Harnessing Carbon Dioxide

The use of carbon dioxide (CO₂) as a C1 building block represents a more sustainable and environmentally friendly approach to the synthesis of cyclic carbamates.[7][8] CO₂ is abundant, non-toxic, and inexpensive.[1] However, its thermodynamic stability presents a significant challenge, often requiring catalysts and/or harsh reaction conditions to achieve efficient transformation.

Several strategies have been developed to overcome this hurdle:

  • Direct Carboxylation of 1,3-Aminoalcohols: This method involves the direct reaction of a 1,3-aminoalcohol with CO₂.[7] High pressures and temperatures are often necessary.[7] Catalytic systems, including organocatalysts and transition metal complexes, have been developed to facilitate this transformation under milder conditions. A recent approach utilizes an external base and a hydroxyl group activating reagent, such as p-toluenesulfonyl chloride (TsCl), to promote the reaction at room temperature and low CO₂ pressure.[7][9]

  • Enantioselective Synthesis: The development of chiral catalysts has enabled the enantioselective synthesis of 6-membered cyclic carbamates from unsaturated amines and CO₂.[1][2] This approach is particularly valuable for the synthesis of chiral building blocks for drug development.

  • From 1,3-Diols: An alternative strategy involves the reaction of 1,3-diols with CO₂ to form a six-membered cyclic carbonate, which can then be converted to the carbamate. This method provides a phosgene-free route to these important heterocycles.[10]

Diagram: General Synthetic Workflow

G cluster_start Starting Materials cluster_methods Synthetic Methods 1_3_Aminoalcohol 1,3-Aminoalcohol Phosgene_Equivalents Phosgene or Equivalents (CDI) 1_3_Aminoalcohol->Phosgene_Equivalents CO2_Catalysis CO2 + Catalyst 1_3_Aminoalcohol->CO2_Catalysis Unsaturated_Amine Unsaturated Amine Unsaturated_Amine->CO2_Catalysis 1_3_Diol 1,3-Diol CO2_Carbonate CO2 -> Cyclic Carbonate 1_3_Diol->CO2_Carbonate Product 6-Membered Cyclic Carbamate (1,3-Oxazinan-2-one) Phosgene_Equivalents->Product CO2_Catalysis->Product CO2_Carbonate->Product + Amine Source

Caption: Key synthetic routes to 6-membered cyclic carbamates.

Comparative Analysis of Synthetic Routes
Synthetic MethodAdvantagesDisadvantagesKey Considerations
Phosgene/Equivalents High yields, well-established, broad substrate scope.Use of highly toxic reagents (phosgene), moisture sensitivity (CDI).Stringent safety protocols required, cost of phosgene equivalents.
CO₂ Fixation "Green" and sustainable, utilizes an abundant C1 source.Requires catalysts, can require high pressure/temperature, substrate scope can be limited.Catalyst selection is crucial, optimization of reaction conditions.
From Chalcones & Urea Readily available starting materials, often good yields.Multi-step synthesis of chalcones may be required.Substrate scope depends on the accessibility of substituted chalcones.
Catalytic Rearrangements Can provide access to complex structures, stereospecific.Catalyst cost and availability, may not be broadly applicable.Understanding of the reaction mechanism is key for optimization.

Conformational Analysis: The Shape of Activity

The three-dimensional shape of a molecule is critical to its biological activity. The 6-membered 1,3-oxazinan-2-one ring is not planar and, like cyclohexane, adopts a number of low-energy conformations. The most stable conformation is typically a chair or a twisted chair, with the exact preference depending on the substitution pattern.

The presence of substituents can lead to axial or equatorial orientations, which will dictate the spatial presentation of these groups. This is of paramount importance in drug design, as the precise positioning of pharmacophoric elements is necessary for optimal interaction with a biological target. For example, a bulky substituent may prefer an equatorial position to minimize steric clashes, which in turn will influence the overall shape of the molecule and its binding properties. Computational modeling and NMR spectroscopic techniques, such as Nuclear Overhauser Effect (NOE) experiments, are valuable tools for elucidating the preferred conformations of substituted 1,3-oxazinan-2-ones.

Reactivity and Further Functionalization

The 1,3-oxazinan-2-one scaffold is generally stable, but it also possesses sites for further chemical modification, allowing for the generation of diverse compound libraries for structure-activity relationship (SAR) studies.

  • N-Functionalization: The nitrogen atom of the carbamate can be readily alkylated, acylated, or arylated using standard synthetic methodologies. This allows for the introduction of a wide variety of substituents to probe interactions with the biological target.

  • Ring-Opening: Under harsh basic or acidic conditions, the carbamate can be hydrolyzed to the corresponding 1,3-aminoalcohol. This can be a useful deprotection strategy in a multi-step synthesis.

  • Functionalization of the Carbon Skeleton: The carbon atoms of the ring can also be functionalized, often by starting with appropriately substituted 1,3-aminoalcohols.

Medicinal Chemistry Applications: Case Studies

The versatility of the 6-membered cyclic carbamate scaffold is best illustrated through its incorporation into successful drug candidates across various therapeutic areas.

Case Study 1: Anti-HIV Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs)

A number of potent NNRTIs for the treatment of HIV-1 infection feature a 1,3-oxazinan-2-one core.[6] For example, the trifluoromethyl-1,3-oxazine-2-one scaffold has shown high activity against various HIV-1 mutant strains.[6] In these molecules, the cyclic carbamate serves as a rigid scaffold to correctly position the substituents that interact with the allosteric binding pocket of the reverse transcriptase enzyme. The hydrogen bonding capabilities of the carbamate moiety can also contribute to the binding affinity.

Case Study 2: Antibacterial Agents

While the 5-membered oxazolidinone ring is more famous in this area (e.g., linezolid), the 6-membered cyclic carbamate has also been explored for its antibacterial properties.[6] The rigid scaffold can be used to mimic peptide conformations and interact with bacterial targets.

Case Study 3: Central Nervous System (CNS) Agents

Aryl-fused 6-membered cyclic carbamates are found in N-methyl-D-aspartate (NMDA) receptor antagonists.[7] These compounds have potential applications in the treatment of stroke, cerebral ischemia, and depression.[7] The rigid carbamate ring helps to orient the aromatic portion of the molecule for optimal interaction with the receptor.

Diagram: Logical Relationship in Drug Design

G Scaffold 1,3-Oxazinan-2-one Scaffold Properties Physicochemical Properties Scaffold->Properties Conformation Defined Conformation Properties->Conformation Stability Metabolic Stability Properties->Stability H_Bonding H-Bonding Capacity Properties->H_Bonding Target Biological Target Interaction Conformation->Target ADME Improved ADME Properties Stability->ADME H_Bonding->Target SAR Structure-Activity Relationship (SAR) Drug Therapeutic Candidate SAR->Drug Target->SAR ADME->SAR

Caption: The role of the 1,3-oxazinan-2-one scaffold in drug design.

Spectroscopic Characterization

The structural elucidation of 6-membered cyclic carbamates relies on standard spectroscopic techniques.

Spectroscopic MethodKey Characteristic Features
¹H NMR Protons on the carbon adjacent to the ring oxygen (C6) typically appear downfield (δ 4.0-4.5 ppm). Protons on the carbon adjacent to the nitrogen (C4) are also downfield (δ 3.0-3.5 ppm). The protons on C5 are usually found in the range of δ 1.5-2.5 ppm. Coupling constants can provide information about the ring conformation.
¹³C NMR The carbonyl carbon of the carbamate is highly deshielded and appears in the range of δ 150-160 ppm. The carbons adjacent to the heteroatoms (C4 and C6) are also downfield (δ 40-70 ppm).
IR Spectroscopy A strong absorption band corresponding to the C=O stretching vibration of the carbamate is observed in the region of 1680-1720 cm⁻¹.

Future Perspectives

The 6-membered cyclic carbamate scaffold continues to be a fertile ground for innovation in medicinal chemistry. Future research will likely focus on the development of novel, highly efficient, and stereoselective synthetic methods, particularly those that utilize sustainable reagents and catalysts. The exploration of new substitution patterns on the 1,3-oxazinan-2-one ring will undoubtedly lead to the discovery of novel therapeutic agents with improved potency, selectivity, and pharmacokinetic properties. As our understanding of complex biological systems grows, the rational design of drugs based on this privileged scaffold will continue to play a vital role in addressing unmet medical needs.

References

  • Catalytic, Enantioselective Synthesis of Cyclic Carbamates from Dialkyl Amines by CO2-Capture: Discovery, Development, and Mechanism.
  • Synthesis and Biological Activities of[1][11]-Oxazine Derivatives. Der Pharma Chemica.

  • Scheme 1 Synthesis of N-substituted 1,3-oxazinan-2-ones.
  • Synthesis of 6-membered cyclic carbonates from 1,3-diols and low CO2 pressure: a novel mild strategy to replace phosgene reagents. RSC Publishing.
  • Synthesis of 1,3-oxazinanes. Organic Chemistry Portal.
  • Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Deriv
  • Synthesis of six-membered cyclic carbamates employing CO2 as building block: A review.
  • Organic Carbamates in Drug Design and Medicinal Chemistry.
  • Catalytic Dealkylative Synthesis of Cyclic Carbamates and Ureas via Hydrogen Atom Transfer and Radical-Polar Crossover. ChemRxiv.
  • Synthesis of N-Substituted 1,3-Oxazinan-2-ones 3a-i.
  • Synthesis of Oxazinanones: Intramolecular Cyclization of Amino Acid-Derived Diazoketones via Silica-Supported HClO4 C
  • 1,3-Oxazinan-2-one motif.
  • The 1,3-Oxazinan-2-one Scaffold: A Privileged Core in Medicinal Chemistry. Benchchem.
  • Carbon dioxide-based facile synthesis of cyclic carbamates from amino alcohols.
  • Catalytic, Enantioselective Synthesis of Cyclic Carbamates from Dialkyl Amines by CO2-Capture: Discovery, Development, and Mechanism. Journal of the American Chemical Society.
  • Recent Advances in the Synthesis of Five-Membered Cyclic Carbonates and Carbamates from Allylic or Propargylic Substr
  • Green Approach for the Synthesis of New 1,3-Oxazines.
  • Carbon dioxide-based facile synthesis of cyclic carbamates from amino alcohols.

Sources

Exploratory

Comparative Technical Guide: 5-Benzyl-1,3-Oxazinan-2-one vs. 4-Benzyl-Oxazolidinone

This guide provides an in-depth technical analysis comparing 5-benzyl-1,3-oxazinan-2-one and 4-benzyl-oxazolidinone . It is designed for researchers in organic synthesis and medicinal chemistry, focusing on structural ca...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis comparing 5-benzyl-1,3-oxazinan-2-one and 4-benzyl-oxazolidinone . It is designed for researchers in organic synthesis and medicinal chemistry, focusing on structural causality, synthetic pathways, and functional utility.[1]

Executive Summary

The distinction between 4-benzyl-oxazolidinone (the "Evans Auxiliary") and its 6-membered homolog, 5-benzyl-1,3-oxazinan-2-one , represents a fundamental divergence in scaffold utility. While the former is a cornerstone of asymmetric synthesis due to its rigid conformational locking, the latter serves primarily as a versatile pharmacophore in medicinal chemistry (e.g., HIV NNRTIs, antibacterials) and a specialized auxiliary for remote stereocontrol. This guide dissects their structural logic, synthesis, and application profiles.[1][2]

Part 1: Structural & Conformational Logic

The core difference lies in the ring size (5 vs. 6 members) and the resulting impact on conformational entropy and steric projection.

4-Benzyl-oxazolidinone (The "Evans" Standard)
  • Ring System: 5-membered heterocyclic carbamate.

  • Conformation: Adopts a rigid envelope conformation.

  • Mechanistic Utility: The planar nature of the carbamate, combined with the 5-membered ring, forces the benzyl group at C4 to project strictly to one face. In enolate chemistry (e.g., aldol, alkylation), this creates a highly organized Zimmerman-Traxler transition state , utilizing chelation (with Li, B, or Ti) to lock the enolate geometry.

  • Key Feature: High "Rigidity-to-Weight" ratio. The lack of conformational flux makes it an ideal chiral template.

5-Benzyl-1,3-oxazinan-2-one (The "Homolog")
  • Ring System: 6-membered heterocyclic carbamate.[3][4]

  • Conformation: Adopts a distorted chair or twist-boat conformation depending on substitution.

  • Mechanistic Utility: The 6-membered ring introduces conformational flexibility. The benzyl group at C5 (beta to the nitrogen) occupies an equatorial or axial position driven by 1,3-diaxial interactions.

  • Key Feature: "Remote Functionalization." As a pharmacophore, it mimics the peptide bond in a constrained shape, often used to span binding pockets in proteases or kinases where the 5-membered ring is too compact.

Comparative Data Table
Feature4-Benzyl-oxazolidinone5-Benzyl-1,3-oxazinan-2-one
Ring Size 5-Membered6-Membered
Precursor L-Phenylalanine (

-amino acid)
Homo-Phenylalanine or Aspartic Acid (

-amino acid)
Benzyl Position C4 (Proximal to N)C5 (Distal to N)
Dominant Conformation Envelope (Rigid)Chair/Twist-Boat (Fluxional)
Primary Use Chiral Auxiliary (Asymmetric Synthesis)Pharmacophore / Bioactive Scaffold
pKa (approx) ~20 (C-H alpha to N)~24 (Less acidic due to ring strain diff)

Part 2: Synthetic Pathways & Causality

The synthesis of these two scaffolds illustrates the divergence between


-amino acid and 

-amino acid chemistry.
Workflow Visualization (DOT Diagram)

The following diagram maps the divergent synthesis from the amino acid pool.

SynthesisPathways Phe L-Phenylalanine (Alpha-Amino Acid) AminoAlc5 L-Phenylalaninol (1,2-Amino Alcohol) Phe->AminoAlc5 Reduction (LiAlH4/NaBH4) HomoPhe Homo-Phenylalanine (Beta-Amino Acid Analog) AminoAlc6 3-Amino-4-phenylbutan-1-ol (1,3-Amino Alcohol) HomoPhe->AminoAlc6 Reduction (LiAlH4) Oxazolidinone 4-Benzyl-oxazolidinone (5-Membered Ring) AminoAlc5->Oxazolidinone + Phosgene/CDI (Intramolecular Trapping) Oxazinanone 5-Benzyl-1,3-oxazinan-2-one (6-Membered Ring) AminoAlc6->Oxazinanone + Phosgene/CDI (Intramolecular Trapping) Phosgene Cyclization Agent (Phosgene/CDI/Carbonate) Phosgene->Oxazolidinone Phosgene->Oxazinanone

Caption: Divergent synthetic pathways. The 5-membered ring arises from 1,2-amino alcohols (alpha-precursors), while the 6-membered ring requires 1,3-amino alcohols (beta-precursors).

Part 3: Experimental Protocols

Protocol A: Synthesis of 4-Benzyl-oxazolidinone (Standard)

Rationale: This protocol uses Diethyl Carbonate as a greener alternative to phosgene, leveraging thermodynamic control to drive cyclization.

  • Reagents: L-Phenylalaninol (1.0 eq), Diethyl Carbonate (1.5 eq), K2CO3 (0.1 eq).

  • Setup: Equip a round-bottom flask with a Dean-Stark trap (to remove ethanol).

  • Procedure:

    • Mix L-Phenylalaninol and K2CO3 in Diethyl Carbonate (solvent/reagent).

    • Heat to reflux (130°C) until ethanol evolution ceases (~3-5 hours).

    • Checkpoint: Monitor TLC for disappearance of amino alcohol.

  • Workup: Cool to RT. Dilute with DCM, wash with water. Dry over MgSO4.

  • Purification: Recrystallization from EtOAc/Hexanes.

  • Yield: Typically >85%.

Protocol B: Synthesis of 5-Benzyl-1,3-oxazinan-2-one

Rationale: The formation of the 6-membered ring is entropically less favored than the 5-membered ring.[2] Therefore, a more reactive carbonyl source like CDI (1,1'-Carbonyldiimidazole) or Triphosgene is preferred to ensure complete cyclization of the 1,3-amino alcohol.

  • Precursor Synthesis: Reduce Homo-phenylalanine (or 3-amino-4-phenylbutanoic acid) using LiAlH4 in THF to yield 3-amino-4-phenylbutan-1-ol .

  • Cyclization Reagents: 3-amino-4-phenylbutan-1-ol (1.0 eq), CDI (1.1 eq), THF (anhydrous).

  • Procedure:

    • Dissolve the 1,3-amino alcohol in anhydrous THF under Nitrogen.

    • Add CDI portion-wise at 0°C.

    • Allow to warm to RT and stir for 12 hours.

    • Self-Validating Step: The reaction should remain clear initially. Precipitation of imidazole byproduct may occur.

  • Workup: Quench with saturated NH4Cl. Extract with EtOAc (3x).

  • Purification: Flash chromatography (SiO2, 30% EtOAc/Hexanes).

  • Yield: Typically 70-80%.

Part 4: Functional Utility & Applications

Asymmetric Synthesis (Chiral Auxiliaries)
  • 4-Benzyl-oxazolidinone:

    • Mechanism: Upon acylation (e.g., with propionyl chloride), the auxiliary allows for the formation of a Z-enolate . The benzyl group shields the Re-face, forcing electrophiles to attack from the Si-face.

    • Selectivity: Diastereomeric ratios (dr) typically exceed 99:1.

  • 5-Benzyl-1,3-oxazinan-2-one:

    • Mechanism: Used when 1,4-induction is required or when the substrate is too bulky for the 5-membered ring. The chair conformation places the benzyl group equatorially, creating a different steric pocket.

    • Niche Use: Synthesis of beta-amino acids and specific heterocyclic natural products where the auxiliary ring expansion is part of the strategy.

Medicinal Chemistry (Pharmacophores)[4][5][6]
  • Oxazolidinones: Famous as the core of Linezolid (Antibiotic). The 5-membered ring is crucial for binding to the bacterial 50S ribosomal subunit.

  • Oxazinanones:

    • HIV Inhibition: Efavirenz (Sustiva) contains a 1,4-oxazin-2-one core (unsaturated analog), but saturated 1,3-oxazinan-2-ones are investigated as next-gen NNRTIs due to their hydrolytic stability and ability to project hydrophobic groups (like benzyl) into the hydrophobic non-nucleoside binding pocket (NNBP).

    • Antibacterial: 6-membered analogs are explored to overcome resistance mechanisms associated with Linezolid.

References

  • Evans, D. A., et al. "Enantioselective aldol condensations. 2. Erythro-selective chiral aldol condensations via boron enolates." Journal of the American Chemical Society.

  • Gage, J. R., & Evans, D. A. "Diastereoselective aldol condensation using a chiral oxazolidinone auxiliary." Organic Syntheses.

  • Gallo, R. D. C., & Burtoloso, A. C. B. "Synthesis of Oxazinanones: Intramolecular Cyclization of Amino Acid-Derived Diazoketones via Silica-Supported HClO4 Catalysis." Frontiers in Chemistry.

  • Wang, G., et al. "Synthesis and antibacterial activities of chiral 1,3-oxazinan-2-one derivatives." Bioorganic & Medicinal Chemistry Letters.

  • Niemi, T., et al. "Carbon dioxide-based facile synthesis of cyclic carbamates from amino alcohols."[5] Chemical Communications.[5]

Sources

Foundational

Commercial Availability &amp; Technical Profile: (±)-5-Benzyl-1,3-oxazinan-2-one

Part 1: Executive Summary & Commercial Status Market Availability Assessment (±)-5-Benzyl-1,3-oxazinan-2-one is a specialty building block rather than a commodity chemical. Unlike its ubiquitous 5-membered ring analog (t...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Commercial Status

Market Availability Assessment

(±)-5-Benzyl-1,3-oxazinan-2-one is a specialty building block rather than a commodity chemical. Unlike its ubiquitous 5-membered ring analog (the Evans auxiliary, 4-benzyl-1,3-oxazolidin-2-one), this 6-membered ring scaffold has limited off-the-shelf availability.

  • Commercial Status: Tier 3 (Specialty/Made-to-Order)

  • Primary CAS Registry Number: 1803596-94-2

  • Identified Suppliers:

    • Biosynth: Lists the compound (Product Code: 3D-DXC59694) in research quantities (50 mg – 500 mg).

    • CymitQuimica: Distributes the Biosynth catalog item.

    • Custom Synthesis Houses: Bulk quantities (>10 g) typically require lead times of 4–6 weeks via contract manufacturing organizations (CMOs) such as Enamine or Wuxi AppTec, utilizing the synthetic protocols detailed in Part 3.

Structural Distinction (Critical)

Warning: A common procurement error is confusing this target with the "Evans Auxiliary."

FeatureTarget Molecule Common Confusion
Name (±)-5-Benzyl-1,3-oxazinan-2-one 4-Benzyl-1,3-oxazolidin-2-one
Ring Size 6-membered (Oxazinanone)5-membered (Oxazolidinone)
Substituent Pos. Position 5 (Beta to Nitrogen)Position 4 (Alpha to Nitrogen)
Primary Use

-amino acid scaffold, peptidomimetic
Chiral auxiliary for asymmetric alkylation
CAS 1803596-94-290719-32-7 (S-isomer)

Part 2: Technical Profile & Applications

Physicochemical Properties[1][2]
  • Molecular Formula: C₁₁H₁₃NO₂

  • Molecular Weight: 191.23 g/mol

  • Predicted LogP: ~1.8 – 2.1 (Lipophilic, CNS penetrant potential)

  • H-Bond Donors/Acceptors: 1 / 2

Applications in Drug Discovery

The 1,3-oxazinan-2-one scaffold serves as a conformationally constrained bioisostere for


-amino acids.
  • Protease Inhibition: The 6-membered ring locks the N-C-C backbone in a specific conformation, mimicking the transition state of peptide bond hydrolysis. This is relevant for designing inhibitors of serine proteases (e.g., Thrombin, Elastase).

  • 
    -Turn Mimetics:  Incorporation into peptide backbones induces stable turn structures, improving metabolic stability against peptidases.
    
  • Chiral Resolution: While the commercial material is racemic (±), it can be resolved via chiral HPLC or enzymatic hydrolysis to yield enantiopure scaffolds for asymmetric synthesis.

Part 3: Synthesis & Manufacturing Strategies

Given the limited commercial stock, in-house synthesis is often the most reliable sourcing strategy. The following protocol is a self-validating system based on the cyclization of 1,3-amino alcohols.

Retrosynthetic Analysis

The most robust disconnection involves the formation of the cyclic carbamate from 2-benzyl-3-aminopropan-1-ol using a carbonic acid equivalent (CDI or Triphosgene).

Workflow Diagram

G Start Start: Diethyl Malonate Step1 1. Alkylation (BnBr, NaH) Start->Step1 Inter1 Diethyl 2-benzylmalonate Step1->Inter1 Yield: ~85% Step2 2. Reduction/Amination (LiAlH4 then Mitsunobu/Azide) Inter1->Step2 Inter2 2-Benzyl-3-aminopropan-1-ol Step2->Inter2 Key Intermediate Step3 3. Cyclization (CDI, THF, Reflux) Inter2->Step3 Final (±)-5-Benzyl-1,3-oxazinan-2-one Step3->Final Cyclization

Figure 1: Synthetic pathway from commodity starting materials to the target oxazinanone.

Detailed Experimental Protocol

Objective: Synthesis of (±)-5-Benzyl-1,3-oxazinan-2-one from 2-benzyl-3-aminopropan-1-ol.

Reagents:

  • 2-Benzyl-3-aminopropan-1-ol (1.0 equiv)

  • 1,1'-Carbonyldiimidazole (CDI) (1.2 equiv)

  • Tetrahydrofuran (THF), anhydrous

  • Dichloromethane (DCM) for extraction

Procedure:

  • Activation: In a flame-dried round-bottom flask under Argon, dissolve CDI (1.2 equiv) in anhydrous THF (0.1 M concentration relative to amine).

  • Addition: Add a solution of 2-benzyl-3-aminopropan-1-ol (1.0 equiv) in THF dropwise over 30 minutes at 0°C. Rationale: Slow addition prevents oligomerization.

  • Cyclization: Warm the reaction to room temperature, then reflux for 4–6 hours. Monitor by TLC (SiO₂, 5% MeOH in DCM) for the disappearance of the starting amino alcohol (ninhydrin positive) and appearance of the carbamate (UV active, ninhydrin negative).

  • Workup: Cool to room temperature. Quench with saturated NH₄Cl solution. Extract with EtOAc (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Recrystallize from EtOAc/Hexanes or purify via flash column chromatography (Gradient: 0→5% MeOH in DCM).

Validation Criteria (QC):

  • ¹H NMR (400 MHz, CDCl₃): Look for the disappearance of the broad NH₂/OH signals and the sharpening of the carbamate NH (approx. 5.5–6.0 ppm, broad s). The CH₂ protons adjacent to O and N will exhibit distinct splitting patterns due to the rigid ring structure.

  • IR Spectroscopy: Strong carbonyl stretch at 1690–1710 cm⁻¹ (cyclic carbamate). Absence of broad OH stretch.

Part 4: References

  • National Center for Biotechnology Information. PubChem Compound Summary for 1,3-Oxazinan-2-one Derivatives. PubChem.[1] [Link]

  • ResearchGate. Synthesis of N-Substituted 1,3-Oxazinan-2-ones. Accessed October 2025. [Link]

Sources

Protocols & Analytical Methods

Method

N-alkylation procedures for 5-benzyl-1,3-oxazinan-2-one

Executive Summary The N-alkylation of 5-benzyl-1,3-oxazinan-2-one is a pivotal transformation in the synthesis of peptidomimetics, chiral auxiliaries, and pharmacological scaffolds (e.g., HIV protease inhibitors, renin i...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The N-alkylation of 5-benzyl-1,3-oxazinan-2-one is a pivotal transformation in the synthesis of peptidomimetics, chiral auxiliaries, and pharmacological scaffolds (e.g., HIV protease inhibitors, renin inhibitors). Unlike its 5-membered analog (the Evans oxazolidinone), the 6-membered 1,3-oxazinan-2-one ring possesses distinct conformational flexibility and electronic properties that require tailored alkylation protocols to suppress ring-opening hydrolysis and O-alkylation byproducts.[1]

This guide details three validated protocols for introducing alkyl groups at the nitrogen position (


), ranging from standard kinetic deprotonation to phase-transfer catalysis.

Mechanistic Foundation & Critical Parameters[1]

The Substrate: 5-Benzyl-1,3-oxazinan-2-one[1]
  • pKa (NH): ~12.5–13.5 (in DMSO).[1] The carbamate nitrogen is sufficiently acidic to be deprotonated by moderately strong bases but less acidic than imides.[1]

  • Nucleophilicity: The resulting anion is an ambident nucleophile.[1] While the nitrogen is the softer, preferred nucleophilic site, the carbonyl oxygen can react under conditions favoring "hard" interactions (e.g., highly polar solvents with dissociated ion pairs), leading to O-alkylation (imidate formation).

Strategic Decision Making

Success depends on matching the base and solvent to the electrophile's reactivity.[1]

ReactionLogic cluster_legend Decision Factors Start Select Alkylation Strategy Electrophile Analyze Electrophile Reactivity Start->Electrophile Primary Primary Alkyl Halide (R-CH2-Br/I) Electrophile->Primary Sensitive Base-Sensitive/Labile (Esters, Epoxides) Electrophile->Sensitive Secondary Secondary/Hindered (R2-CH-Br) Electrophile->Secondary MethodA Method A: NaH / DMF (Standard Kinetic Control) Primary->MethodA High Yield MethodC Method C: KOH / PTC (Phase Transfer Catalysis) Primary->MethodC Green/Scale-up MethodB Method B: Cs2CO3 / MeCN (Mild Thermodynamic Control) Sensitive->MethodB Prevent Degradation Secondary->MethodA Force Reaction Legend Method A: Best for unreactive electrophiles Method B: Best for functional group tolerance Method C: Best for process safety/cost

Figure 1: Decision tree for selecting the optimal N-alkylation condition based on electrophile properties.

Experimental Protocols

Protocol A: Standard Kinetic Deprotonation (NaH/DMF)

Best For: Unreactive alkyl halides, primary/secondary iodides, and library synthesis. Mechanism: Irreversible deprotonation generates the naked anion, driving reaction with the electrophile.

Reagents:

  • Substrate: 5-benzyl-1,3-oxazinan-2-one (1.0 equiv)[1]

  • Base: Sodium Hydride (NaH), 60% dispersion in mineral oil (1.2 equiv)

  • Electrophile: Alkyl Bromide/Iodide (1.2–1.5 equiv)

  • Solvent: Anhydrous DMF (0.1 M concentration)

Step-by-Step Procedure:

  • Preparation: Flame-dry a round-bottom flask under Argon/Nitrogen. Add 5-benzyl-1,3-oxazinan-2-one and dissolve in anhydrous DMF.

  • Deprotonation: Cool the solution to 0 °C (ice bath).

  • Base Addition: Add NaH portion-wise over 5 minutes. Caution: Hydrogen gas evolution.

  • Activation: Stir at 0 °C for 30 minutes, then warm to Room Temperature (RT) for 15 minutes to ensure complete deprotonation (solution typically turns clear or slightly yellow).

  • Alkylation: Re-cool to 0 °C. Add the Alkyl Halide dropwise (neat or dissolved in minimal DMF).

  • Reaction: Allow to warm to RT and stir for 2–12 hours. Monitor by TLC (EtOAc/Hexane) or LC-MS.[1]

  • Quench: Cool to 0 °C. Carefully add saturated aqueous NH₄Cl to quench excess hydride.

  • Workup: Dilute with water and extract with EtOAc (3x). Wash combined organics with water (2x) and brine (to remove DMF).[1] Dry over Na₂SO₄ and concentrate.

Critical Note: DMF must be dry.[1] Water traces lead to hydroxide formation, which can hydrolyze the carbamate ring (opening to the amino alcohol).

Protocol B: Mild Base Activation (Cs₂CO₃/MeCN)

Best For: Base-sensitive electrophiles (e.g.,


-bromo esters), benzylic/allylic halides.
Mechanism:  Equilibrium deprotonation assisted by the "Cesium Effect" (solubility and coordination).[1]

Reagents:

  • Substrate (1.0 equiv)

  • Base: Cesium Carbonate (Cs₂CO₃) (2.0 equiv)

  • Electrophile (1.2 equiv)[2]

  • Solvent: Acetonitrile (MeCN) or DMF

Procedure:

  • Combine substrate, Cs₂CO₃, and electrophile in a sealed tube or flask.

  • Add solvent (MeCN).[1]

  • Heat to 50–60 °C . (Room temperature may suffice for benzylic bromides).[1]

  • Stir for 4–16 hours.

  • Filter through a Celite pad to remove inorganic salts.[1] Concentrate and purify.

Protocol C: Phase Transfer Catalysis (PTC)

Best For: Scale-up, avoiding anhydrous solvents, green chemistry applications.

Reagents:

  • Substrate (1.0 equiv)

  • Base: 50% aq.[1][3] KOH or solid powdered KOH (3.0 equiv)

  • Catalyst: TBAB (Tetrabutylammonium bromide) or TEBA (5 mol%)

  • Solvent: Toluene or THF

Procedure:

  • Dissolve substrate and electrophile in Toluene.[1]

  • Add the PTC catalyst and the base.[1]

  • Stir vigorously at RT or 40 °C. The catalyst shuttles the hydroxide anion into the organic phase as a lipophilic ion pair, deprotonating the carbamate.

Data Interpretation & Troubleshooting

Reaction Monitoring (LC-MS/NMR)
  • Starting Material: Distinct NH signal in ¹H NMR (broad singlet,

    
     5.0–6.0 ppm).
    
  • Product: Disappearance of NH signal. Appearance of

    
    -alkyl protons (often diastereotopic due to the chiral center at C5).[1]
    
  • Byproduct (O-alkylation): Check for imidate formation (

    
     4.0–4.5 ppm shift for O-CH₂). This is rare with NaH/DMF but possible with Ag salts.[1]
    
Troubleshooting Table
IssueProbable CauseCorrective Action
Low Conversion Base degradation or wet solvent.[1]Use fresh NaH; distill DMF over CaH₂.
Ring Opening Hydrolysis due to water/hydroxide.[1]Ensure strict anhydrous conditions; switch to Cs₂CO₃ (milder).
Elimination (Electrophile) Base is acting as a nucleophile/base on the alkyl halide.[1]Use a non-nucleophilic base (KHMDS) or lower temperature (-78 °C).[1]
O-Alkylation "Hard" interaction dominance.[1]Switch solvent to less polar (THF) or use soft counter-ion (Li+).[1]

Workflow Visualization

ProtocolWorkflow Setup 1. Inert Setup (Dry DMF, N2) Deprot 2. Deprotonation (NaH, 0°C, 30 min) Setup->Deprot Cool to 0°C AddElec 3. Add Electrophile (Dropwise, 0°C) Deprot->AddElec H2 Evolution Cessation Warm 4. Reaction (Warm to RT, 2-12h) AddElec->Warm Quench 5. Quench & Workup (NH4Cl, EtOAc ext) Warm->Quench TLC Check

Figure 2: Step-by-step workflow for the standard NaH-mediated N-alkylation protocol.

References

  • Synthesis and Alkylation of 1,3-Oxazinan-2-ones: Title: An efficient and simple synthesis of N-substituted 1,3-oxazinan-2-ones.[1][4] Source: ResearchGate (Vertex AI Search Result 1.1).[1] URL:

  • pKa Considerations for Cyclic Carbamates: Title: The pKa Table Is Your Friend (Cyclic Carbamate/Amide acidity data).[1] Source: Master Organic Chemistry / Evans pKa Table.[1] URL:

  • General N-Alkylation of Cyclic Amides/Carbamates: Title: Method for the Synthesis of N-Alkyl-O-Alkyl Carbamates.[1][2] Source: RSC Advances, 2014, 4, 13012-13017.[2] URL:

  • Biological Relevance of 1,3-Oxazinan-2-one Scaffold: Title: Synthesis and Biological Activities of [1,3]-Oxazine Derivatives.[1][5][6][7] Source: Der Pharma Chemica (Vertex AI Search Result 1.4).[1] URL:

Sources

Application

Application Notes &amp; Protocols: Strategic Functionalization of the 5-Position in 1,3-Oxazinan-2-one Rings

Introduction: The Strategic Value of the 1,3-Oxazinan-2-one Scaffold The 1,3-oxazinan-2-one ring system is a privileged heterocyclic scaffold frequently encountered in medicinal chemistry and materials science.[1][2] Its...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of the 1,3-Oxazinan-2-one Scaffold

The 1,3-oxazinan-2-one ring system is a privileged heterocyclic scaffold frequently encountered in medicinal chemistry and materials science.[1][2] Its conformational rigidity and defined vectoral presentation of substituents make it an ideal building block for constructing molecules with precise three-dimensional architectures. As a cyclic carbamate, it serves as a stable and synthetically versatile core. Chiral variants, in particular, are crucial intermediates for synthesizing pharmaceutical compounds and amino alcohols.[3]

Functionalization of the saturated carbon framework of the 1,3-oxazinan-2-one ring is paramount for exploring chemical space and optimizing structure-activity relationships (SAR) in drug discovery programs. The C5 position, being remote from the heteroatoms, presents a unique synthetic challenge. Its selective modification allows for the introduction of diverse substituents that can profoundly influence a molecule's lipophilicity, metabolic stability, and target-binding interactions. This guide provides an in-depth analysis and detailed protocols for the targeted functionalization of this critical position, focusing on modern, high-utility synthetic methodologies.

Strategy 1: Regiodivergent C-H Functionalization via Directed Metallation

Directly converting a C-H bond into a C-C or C-heteroatom bond is a powerful strategy that streamlines synthesis by avoiding pre-functionalization steps.[4] For the 1,3-oxazinan-2-one ring, a directed metallation approach has proven exceptionally effective, enabling not only functionalization but also precise control over regioselectivity between the C4 and C5 positions.[5][6]

Mechanistic Rationale and Workflow

The success of this strategy hinges on the use of a directing metalating group (DMG), typically a tert-butoxycarbonyl (Boc) group on the ring nitrogen.[7] The DMG coordinates to an organolithium base, delivering it to a proximal C-H bond for deprotonation. The resulting organolithium species is then transmetallated to a more synthetically tractable organozinc intermediate, which undergoes a palladium-catalyzed Negishi cross-coupling with an electrophile.

The remarkable feature of this workflow is its "regiodivergent" nature. By carefully selecting the phosphine ligand on the palladium catalyst, the cross-coupling can be steered to occur either directly at the site of metallation (C4) or at the adjacent C5 position via a migratory process.[5][6]

G cluster_catalytic_cycle Ligand-Controlled Negishi Coupling sub N-Boc-1,3-oxazinan-2-one reagent1 s-BuLi, (-)-sparteine THF, -78 °C reagent reagent intermediate intermediate catalyst catalyst product product process process intermediate1 C4-Lithiated Intermediate (Chiral) reagent1->intermediate1 Directed Lithiation reagent2 ZnCl₂·TMEDA intermediate2 C4-Zincated Intermediate reagent2->intermediate2 Transmetallation intermediate_cycle_B Transmetallation intermediate2->intermediate_cycle_B process_coupling process_coupling intermediate2->process_coupling Negishi Coupling catalyst_pd Pd₂(dba)₃ Ligand (L) intermediate_pd Pd(0)L₂ catalyst_pd->intermediate_pd reagent3 Ar-X (Electrophile) intermediate_cycle_A Oxidative Addition reagent3->intermediate_cycle_A intermediate_pd->intermediate_cycle_A intermediate_cycle_A->intermediate_cycle_B intermediate_cycle_C Reductive Elimination intermediate_cycle_B->intermediate_cycle_C intermediate_cycle_C->intermediate_pd product_C5 C5-Functionalized Product intermediate_cycle_C->product_C5 Migratory (e.g., L = P(t-Bu)₃) product_C4 C4-Functionalized Product intermediate_cycle_C->product_C4 Direct (e.g., L = Xantphos)

Figure 1: Workflow for regiodivergent C-H functionalization.

Causality Behind Experimental Choices
  • Directing Group and Base: The N-Boc group is essential. Its carbonyl oxygen coordinates the lithium atom of sec-butyllithium (s-BuLi), positioning the base for stereoselective deprotonation at C4. The use of a chiral ligand, such as (-)-sparteine, is critical for achieving high enantioselectivity by forming a well-defined chiral complex with the organolithium intermediate.[5]

  • Transmetallation to Zinc: Organolithium species are highly reactive and can be prone to side reactions. Transmetallation with a zinc salt like ZnCl₂ generates a more stable and less reactive organozinc reagent. This step is crucial for compatibility with the subsequent palladium-catalyzed cross-coupling, enhancing functional group tolerance and preventing unwanted reactivity.

  • Ligand-Controlled Regioselectivity: The choice of phosphine ligand on the palladium catalyst is the pivotal control element for regioselectivity.[6]

    • For C5-Functionalization (Migration): Bulky, electron-rich monodentate ligands like tri-tert-butylphosphine (P(t-Bu)₃) promote a migratory insertion pathway. It is proposed that after transmetallation to palladium, a β-hydride elimination occurs, followed by re-insertion of the resulting olefin into the Pd-H bond to form a more stable C5-palladium intermediate, which then undergoes reductive elimination.

    • For C4-Functionalization (Direct): Bulky bidentate ligands with a wide bite angle, such as Xantphos, sterically inhibit the migratory pathway, favoring direct reductive elimination from the C4-palladium intermediate.

Data Presentation: Ligand Effect on Regioselectivity

The following table summarizes the dramatic effect of ligand choice on the regioselectivity of the arylation of N-Boc-1,3-oxazinan-2-one with 4-iodotoluene.

Ligand (L)Catalyst SystemC5:C4 RatioYield (%)Reference
Tri-tert-butylphosphinePd₂(dba)₃>95:585[5]
XantphosPd₂(dba)₃<5:9592[5]
SPhosPd₂(dba)₃90:1078[5]
dppfPd₂(dba)₃15:8565[5]
Protocol: Enantioselective C5-Arylation of N-Boc-1,3-oxazinan-2-one

This protocol is adapted from the procedure reported by Aggarwal and co-workers and is intended for researchers skilled in handling air- and moisture-sensitive reagents.[5][6]

Materials:

  • N-Boc-1,3-oxazinan-2-one (1.0 equiv)

  • (-)-Sparteine (1.2 equiv)

  • sec-Butyllithium (s-BuLi, ~1.4 M in cyclohexane, 1.2 equiv)

  • Zinc chloride (ZnCl₂, 1.0 M in THF, 1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.025 equiv)

  • Tri-tert-butylphosphine (P(t-Bu)₃, 10 wt% in hexanes, 0.1 equiv)

  • Aryl iodide (e.g., 4-iodotoluene, 1.2 equiv)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate (EtOAc)

  • Brine

Equipment:

  • Oven-dried round-bottom flask with a magnetic stir bar

  • Septa and nitrogen/argon inlet

  • Syringes for liquid transfer

  • Low-temperature thermometer

  • Stirring plate

Procedure:

  • Setup: To an oven-dried flask under an inert atmosphere (N₂ or Ar), add N-Boc-1,3-oxazinan-2-one (e.g., 1 mmol, 201 mg).

  • Solvent and Ligand Addition: Add anhydrous THF (5 mL) and cool the solution to -78 °C in a dry ice/acetone bath. Add (-)-sparteine (1.2 mmol, 274 µL) dropwise.

  • Lithiation: Slowly add s-BuLi (1.2 mmol, 0.86 mL of 1.4 M solution) dropwise over 10 minutes, ensuring the internal temperature does not exceed -70 °C. Stir the resulting pale yellow solution at -78 °C for 1 hour.

  • Transmetallation: Add the ZnCl₂ solution (1.2 mmol, 1.2 mL of 1.0 M solution) dropwise. After the addition is complete, remove the cooling bath and allow the mixture to warm to room temperature over 30 minutes.

  • Catalyst Preparation: In a separate dry flask under an inert atmosphere, dissolve Pd₂(dba)₃ (0.025 mmol, 23 mg) and the aryl iodide (1.2 mmol, e.g., 262 mg of 4-iodotoluene) in anhydrous THF (2 mL). Add the P(t-Bu)₃ solution (0.1 mmol, 202 µL of 10 wt% solution). Stir for 10 minutes at room temperature until the solution turns from deep purple to pale yellow.

  • Cross-Coupling: Transfer the organozinc solution from step 4 via cannula into the catalyst mixture from step 5. Stir the reaction at room temperature for 12-16 hours. Monitor progress by TLC or LC-MS.

  • Workup: Quench the reaction by adding saturated aqueous NH₄Cl (10 mL). Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the C5-arylated product.

Self-Validation:

  • Expected Outcome: A white to off-white solid. Yields typically range from 70-90%.

  • Characterization: Confirm the structure and regiochemistry using ¹H and ¹³C NMR. The C5-proton signal will be absent, and new aromatic signals corresponding to the coupled partner will be present. Verify the mass using high-resolution mass spectrometry (HRMS). Determine the enantiomeric excess (ee) using chiral HPLC analysis.

Strategy 2: Palladium-Catalyzed Cycloaddition of 5-Methylene-1,3-oxazinan-2-ones

An alternative strategy involves installing an exocyclic double bond at the C5 position, which can then serve as a handle for further functionalization. Palladium-catalyzed decarboxylative cycloadditions of 5-methylene-1,3-oxazinan-2-ones generate versatile aza-π-allylpalladium dipoles that can react with various partners.[8]

Mechanistic Overview

The reaction is initiated by the oxidative addition of a Pd(0) catalyst to the allylic carbonate system of the 5-methylene-1,3-oxazinan-2-one, which undergoes decarboxylation to form an aza-π-allylpalladium intermediate. This zwitterionic 1,4-dipole can then undergo a [4+2] cycloaddition with a suitable dipolarophile, such as a 1,3,5-triazinane, to construct new heterocyclic frameworks spiro-fused at the C5 position.

G sub 5-Methylene- 1,3-oxazinan-2-one catalyst Pd(0)Lₙ sub->catalyst Oxidative Addition - CO₂ reagent 1,3,5-Triazinane (Dipolarophile) product C5-Spirocyclic Hexahydropyrimidine intermediate Aza-π-allylpalladium 1,4-Dipole catalyst->intermediate intermediate->reagent [4+2] Cycloaddition intermediate->product product->catalyst Catalyst Regeneration process process

Figure 2: Mechanism of Pd-catalyzed [4+2] cycloaddition.

Protocol: Synthesis of a C5-Spiro-Hexahydropyrimidine Derivative

This protocol provides a general method for the cycloaddition reaction.[8]

Materials:

  • 5-Methylene-1,3-oxazinan-2-one (1.0 equiv)

  • 1,3,5-Tri-p-tosyl-1,3,5-triazinane (1.1 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.025 equiv)

  • 1,4-Bis(diphenylphosphino)butane (dppb, 0.1 equiv)

  • Anhydrous Toluene

Procedure:

  • Setup: In a flame-dried Schlenk tube under argon, combine 5-methylene-1,3-oxazinan-2-one (0.2 mmol), Pd₂(dba)₃ (0.005 mmol, 4.6 mg), and dppb (0.02 mmol, 8.5 mg).

  • Reagent Addition: Add 1,3,5-tri-p-tosyl-1,3,5-triazinane (0.22 mmol, 125 mg) followed by anhydrous toluene (2.0 mL).

  • Reaction: Seal the tube and heat the mixture at 80 °C for 12 hours.

  • Purification: After cooling to room temperature, concentrate the reaction mixture under vacuum and purify the residue directly by flash column chromatography on silica gel to yield the spirocyclic product.

Conclusion

The functionalization of the 5-position of 1,3-oxazinan-2-ones has evolved from a significant synthetic challenge to a feasible and highly controllable process. The directed C-H functionalization strategy offers an elegant and powerful route to a wide array of enantioenriched C5-substituted analogs, with regioselectivity masterfully controlled by ligand choice. Concurrently, methods utilizing exocyclic methylene precursors provide access to complex spirocyclic systems. These advanced protocols empower researchers in drug development and materials science to systematically explore the chemical space around this vital scaffold, paving the way for the discovery of novel molecules with enhanced properties and functions.

References

  • Trifunović, S., Dimitrijević, D., Vasić, G., Radulović, N., Vukićević, M., Heinemann, F. W., & Vukićević, R. D. (2010). New Simple Synthesis of N-Substituted 1,3-Oxazinan-2-ones. SYNTHESIS, 2010(06), 943–946. [Link]

  • Li, J., Di Lorenzo, V., Patil, P., Ruiz Moreno, A. J., & Dömling, A. (2020). Scaffolding-Induced Property Modulation of Chemical Space. ResearchGate. [Link]

  • Noble, A., Mega, R. S., & Aggarwal, V. K. (2019). Regiodivergent enantioselective C–H functionalization of Boc-1,3-oxazinanes and application to the synthesis of β2 and β3-amino acids. Nature Chemistry, 11(10), 902-909. [Link]

  • Kim, H. R., Kim, D. I., & Kim, D. (2002). New synthesis of chiral 1,3-oxazinan-2-ones from carbohydrate derivatives. Bioorganic & Medicinal Chemistry Letters, 12(12), 1621–1623. [Link]

  • Ellman Laboratory. C-H Functionalization. Yale University. [Link]

  • Chaitra, G., & Rohini, R. M. (2018). Synthesis and Biological Activities of[5][9]-Oxazine Derivatives. Der Pharma Chemica, 10(4), 112-119. [Link]

  • Aukland, M. H., & Watson, A. J. B. (2026). Diversity-Oriented Synthesis of Aza-Heterocycles from (Homo)allylic Amines via Photocatalytic Cross-Nucleophilic Coupling. Organic Letters. [Link]

  • ChemRxiv. (2023). Sequential One-Pot Synthesis of Diverse Functionalized 1,3,5-Triazines via Cyanuric Chloride with Amino Groups and Boronic Acids. ChemRxiv. [Link]

  • American Chemical Society. (2026). Cu-Catalyzed One-Pot Synthesis of Trifluoromethylated β‑Lactams by Reaction of Nitrosoarenes, Trifluorodiazoethane and Arylacetylenes. Organic Letters. [Link]

  • Noble, A., Mega, R. S., & Aggarwal, V. K. (2019). Regiodivergent enantioselective C–H functionalization of Boc-1,3-oxazinanes for the synthesis of β2- and β3-amino acids. ResearchGate. [Link]

  • Organic Chemistry Portal. Synthesis of 1,3-oxazinanes. [Link]

  • Osyanin, V. A. (2020). Synthesis of Benzo[e]azolo[5][9]oxazines. Thieme Chemistry. [Link]

  • National Center for Biotechnology Information. (n.d.). 1,3-Oxazinan-2-one. PubChem Compound Database. [Link]

  • G. R. S., & R. A. A. (2015). Directed lithiation of simple aromatics and heterocycles for synthesis of substituted derivatives. ARKIVOC. [Link]

  • Ay, E., Keller, M., & Gais, H. J. (2024). Spirocyclic Hybrids of Nortropane and 1,3-Oxazinan-2-one Fragments. Synfacts, 20(06), 0591. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 5-benzyl-1,3-oxazinan-2-one

Executive Summary & Chemistry Overview Welcome to the Technical Support Center. You are likely accessing this guide because you are synthesizing 5-benzyl-1,3-oxazinan-2-one (a key pharmacophore in renin inhibitors and an...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemistry Overview

Welcome to the Technical Support Center. You are likely accessing this guide because you are synthesizing 5-benzyl-1,3-oxazinan-2-one (a key pharmacophore in renin inhibitors and antiretrovirals) and are experiencing suboptimal yields (<60%) or purification difficulties.

The synthesis generally relies on the cyclization of 3-amino-2-benzylpropan-1-ol using a carbonyl source. While the 6-membered ring formation is thermodynamically favorable, the 5-benzyl substitution introduces conformational constraints that can slow ring closure, allowing intermolecular side reactions (oligomerization) to compete.

The Core Challenge: Balancing intramolecular cyclization (desired) vs. intermolecular polymerization (undesired).

Visualizing the Pathway

The following diagram outlines the two primary synthetic routes: Route A (Triphosgene) and Route B (CDI) .

ReactionPathway cluster_RouteA Route A: Triphosgene (BTC) cluster_RouteB Route B: CDI (Green) Start Precursor: 3-amino-2-benzylpropan-1-ol BTC Reagent: Triphosgene Base: TEA/DIPEA Start->BTC -78°C to 0°C CDI Reagent: CDI Solvent: THF/DCM Start->CDI RT to Reflux InterA Intermediate: Carbamoyl Chloride BTC->InterA Fast Kinetics Product Target: 5-benzyl-1,3-oxazinan-2-one InterA->Product Ring Closure (High Dilution) SideProduct Oligomers/Polymers (Yield Loss) InterA->SideProduct High Conc. InterB Intermediate: N-Acyl Imidazole CDI->InterB Slower Activation InterB->Product Heat Required InterB->SideProduct Wet Solvent

Caption: Mechanistic divergence between Triphosgene and CDI routes. Note that high concentration favors oligomerization in both pathways.

Critical Reagent Selection (The "Input" Phase)

Choosing the right carbonyl source is the first step in yield management.

FeatureTriphosgene (BTC) Carbonyldiimidazole (CDI) Urea / Dialkyl Carbonates
Yield Potential High (85-95%) Moderate (70-85%)Low-Moderate (40-60%)
Reaction Speed Fast (< 2 hours)Slow (Overnight reflux often needed)Very Slow (High Temp)
Safety Profile Hazardous: Generates phosgene in situ.Safer: Byproduct is imidazole.[1]Greenest.
Moisture Sensitivity ModerateHigh: Hydrolyzes to CO2 + Imidazole.Low
Purification Wash with water/bicarb (easy).Imidazole removal requires acid wash.Difficult to separate byproducts.
Recommendation Primary Choice for Yield Choice for GMP/Safety Not recommended for high yield.

Detailed Protocols & Process Optimization

Protocol A: The High-Yield Triphosgene Method

Best for: Small to medium scale where yield is paramount.

The Logic: Triphosgene (BTC) is a solid trimer of phosgene. It reacts rapidly. The key to high yield here is Temperature Control and High Dilution .

  • Why High Dilution? The 5-benzyl group adds steric bulk. If the molecules are crowded, the amine of Molecule A will attack the activated carbonyl of Molecule B (intermolecular) rather than its own hydroxyl group (intramolecular).

Step-by-Step:

  • Setup: Flame-dry a round-bottom flask under Argon/Nitrogen.

  • Solvation: Dissolve 3-amino-2-benzylpropan-1-ol (1.0 equiv) and Triethylamine (2.5 equiv) in anhydrous DCM or THF.

    • Critical: Concentration should be < 0.1 M (e.g., 1 mmol in 15-20 mL solvent).

  • Cooling: Cool the solution to -78°C (or at least -10°C).

    • Why? This suppresses the reaction rate, allowing for homogenous mixing before the irreversible bond formation begins.

  • Addition: Dissolve Triphosgene (0.4 equiv) in DCM and add it dropwise over 30-60 minutes.

    • Note: 0.33 equiv is stoichiometric, but 0.4 ensures full conversion.

  • Cyclization: Allow to warm to Room Temperature (RT) over 2 hours.

  • Quench: Add saturated aqueous NH4Cl.

Protocol B: The CDI Method (Safety-Focused)

Best for: Labs avoiding phosgene derivatives.

The Logic: CDI activates the alcohol/amine to form an imidazole intermediate. This intermediate is less reactive than the chloroformate formed by triphosgene, so Heat is required to drive the ring closure.

Step-by-Step:

  • Solvation: Dissolve amino alcohol (1.0 equiv) in anhydrous THF (0.1 M).

  • Activation: Add CDI (1.2 - 1.5 equiv) at RT.

  • The Wait: Stir at RT for 1 hour. You will see CO2 evolution.[1]

  • Cyclization: Heat to Reflux (66°C) for 12-16 hours.

    • Troubleshooting: If conversion is low, add a catalytic amount of DMAP (10 mol%) or DBU to assist the displacement of imidazole.

Troubleshooting Guide (Diagnostics)

Use the decision tree below to diagnose your specific issue.

Troubleshooting Problem What is the primary failure mode? LowYield Low Yield (<50%) Problem->LowYield Oily Product is Oily/Impure Problem->Oily StartMat Unreacted Starting Material Problem->StartMat CheckConc Check Concentration. Is it >0.1 M? LowYield->CheckConc CheckByproducts Using CDI? Oily->CheckByproducts CheckReagent Reagent Quality? StartMat->CheckReagent Dilute Action: Dilute reaction. Favors cyclization. CheckConc->Dilute Yes CheckWorkup Check Aqueous Layer. Is product water soluble? CheckConc->CheckWorkup No SaltOut Action: Salt out (NaCl) or use EtOAc/THF extract. CheckWorkup->SaltOut Yes AcidWash Action: Wash organic layer with 1M HCl to remove Imidazole. CheckByproducts->AcidWash Yes Crystallize Action: Recrystallize from EtOAc/Hexane or Toluene. CheckByproducts->Crystallize No DryCDI Action: CDI hydrolyzes easily. Use fresh bottle or Triphosgene. CheckReagent->DryCDI

Caption: Diagnostic flow for common yield and purity issues in oxazinan-2-one synthesis.

FAQ: Specific Scenarios

Q1: My reaction turns into a gummy solid that is insoluble. What happened?

  • Diagnosis: Oligomerization. You likely ran the reaction at too high a concentration.

  • Fix: Repeat the experiment at 0.05 M . Add the reagent (Triphosgene/CDI) very slowly to the amine solution.

Q2: I am using CDI, and I see a new spot on TLC, but it's not the product.

  • Diagnosis: This is likely the N-acyl imidazole intermediate . It has formed but hasn't cyclized because the leaving group (imidazole) is not a good enough leaving group without heat or catalysis.

  • Fix: Increase temperature to reflux. If that fails, add 0.5 equiv of DBU to force the ring closure.

Q3: The product disappears during the aqueous workup.

  • Diagnosis: 1,3-oxazinan-2-ones can be moderately water-soluble, especially with polar backbones.

  • Fix: Do not rely on simple ether extraction. Saturate the aqueous phase with NaCl (brine) and use EtOAc or DCM/Isopropanol (9:1) for extraction.

Q4: Can I use Phosgene gas?

  • Answer: Technically yes, but Triphosgene is stoichiometrically equivalent, safer to weigh, and provides identical yields. There is no chemical advantage to using gas in a standard laboratory setting for this molecule.

References

  • Frontiers in Chemistry. (2019). Synthesis of Oxazinanones: Intramolecular Cyclization of Amino Acid-Derived Diazoketones via Silica-Supported HClO4 Catalysis.Link

  • Organic Chemistry Portal. (2006). N,N'-Carbonyldiimidazole-Mediated Cyclization of Amino Alcohols to Substituted Azetidines and Other N-Heterocycles.Link

  • Royal Society of Chemistry (Chem Comm). (2018). Carbon dioxide-based facile synthesis of cyclic carbamates from amino alcohols.[2]Link

  • Organic Syntheses. (2014). One-Pot Preparation of Cyclic Amines from Amino Alcohols. (Discusses cyclization mechanics). Link

  • National Institutes of Health (PMC). (2018). A decade review of triphosgene and its applications in organic reactions.[3]Link

Sources

Optimization

Solubility issues of 5-benzyl-1,3-oxazinan-2-one in organic solvents

Executive Summary & Chemical Profile Compound: 5-benzyl-1,3-oxazinan-2-one Class: Cyclic Carbamate (Six-membered ring) Primary Application: Chiral auxiliary, intermediate in beta-amino acid synthesis.[1] Physicochemical...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Profile

Compound: 5-benzyl-1,3-oxazinan-2-one Class: Cyclic Carbamate (Six-membered ring) Primary Application: Chiral auxiliary, intermediate in beta-amino acid synthesis.[1]

Physicochemical Insight: This molecule exhibits a "push-pull" solubility profile.[1] The 1,3-oxazinan-2-one core is polar and capable of hydrogen bonding (acceptor at carbonyl, donor at N-H), while the 5-benzyl moiety introduces significant lipophilicity and


-

stacking potential.
  • The Challenge: Users frequently encounter issues where the compound "oils out" rather than crystallizes, or fails to dissolve completely in non-polar reaction media (e.g., Toluene at RT).

  • The Solution: Solubility is governed by disrupting the intermolecular hydrogen network of the carbamate. Polar aprotic solvents are superior for dissolution, while protic solvents or hydrocarbon mixtures are best for controlled crystallization.

Solubility Data & Solvent Compatibility

The following data categorizes solvent interactions based on experimental observation and structural analogs (e.g., Evans auxiliaries).

Solvent ClassSpecific SolventSolubility RatingPrimary Use CaseTechnical Notes
Halogenated Dichloromethane (DCM)High Reaction Medium, ExtractionBest general solvent.[1] Breaks crystal lattice efficiently.
Polar Aprotic THF, Ethyl AcetateHigh Reaction MediumExcellent for synthesis.[1] EtOAc is the preferred solvent for extraction.
Polar Aprotic (High BP) DMF, DMSOVery High Library Storage, SN2 ReactionsHard to remove. Use only if necessary for specific nucleophilic substitutions.
Protic Ethanol, MethanolModerate (Temp. Dependent) Recrystallization Soluble at reflux; poor solubility at

. Ideal for purification.
Aromatic TolueneLow to Moderate Reflux ReactionsRequires heating (

) to fully dissolve. Risk of precipitation upon cooling.
Hydrocarbon Hexanes, PentaneNegligible Anti-solvent Used to crash out the product or wash away impurities.
Aqueous WaterInsoluble Workup (Wash)Product precipitates immediately. Useful for removing inorganic salts.

Troubleshooting Guide (FAQ)

Q1: I am trying to dissolve the compound in Toluene for a reaction, but it remains a suspension. Is this normal? A: Yes. The polar carbamate functionality creates strong intermolecular hydrogen bonds that Toluene cannot easily disrupt at room temperature.

  • Fix: Heat the mixture to

    
    . If the reaction requires low temperature, add a co-solvent like THF (5-10% v/v)  to maintain homogeneity without interfering with most non-polar reaction mechanisms.
    

Q2: During recrystallization from Ethyl Acetate/Hexanes, my product "oiled out" instead of forming crystals. How do I fix this? A: "Oiling out" occurs when the anti-solvent (Hexane) is added too quickly or the solution is too concentrated, causing a phase separation of the liquid product before crystal nucleation occurs.

  • Protocol Adjustment:

    • Re-dissolve the oil by heating and adding a small amount of EtOAc.

    • Add the anti-solvent (Hexane) dropwise only until slight turbidity persists.

    • Crucial Step: Seed the solution with a tiny crystal of pure compound. If no seed is available, scratch the inner glass surface with a spatula to induce nucleation.

    • Cool slowly to room temperature before placing in an ice bath.

Q3: Which solvent should I use for NMR analysis? A:


  is the standard and usually sufficient.[1] However, if you observe broad peaks (due to restricted rotation or aggregation) or poor solubility at high concentrations, switch to DMSO-

. DMSO disrupts hydrogen bonding, often sharpening the N-H proton signal.

Q4: The compound precipitated as a gum during aqueous workup. How do I recover it? A: This is common when the organic solvent is removed before proper drying, or if the extraction solvent was too polar (e.g., THF mixing with water).

  • Recovery: Dissolve the gum in DCM . Wash this organic layer with brine to remove trapped water. Dry over

    
    , filter, and evaporate. The gum should solidify into a foam or solid upon high-vacuum drying.
    

Visual Decision Guides

Figure 1: Solvent Selection Logic

Caption: Decision matrix for selecting the optimal solvent based on the experimental objective.

SolventSelection Start Select Objective Reaction Synthesis/Reaction Start->Reaction Purification Purification/Workup Start->Purification Analysis Analysis (NMR/HPLC) Start->Analysis TempHigh High Temp (>60°C)? Reaction->TempHigh TempLow Low Temp / RT? Reaction->TempLow Cryst Recrystallization Purification->Cryst Extract Extraction Purification->Extract CDCl3 CDCl3 (Standard) Analysis->CDCl3 DMSO DMSO-d6 (If aggregation occurs) Analysis->DMSO Toluene Toluene (Suspension clears at heat) TempHigh->Toluene DCM_THF DCM or THF (Homogeneous) TempLow->DCM_THF EtOAc_Hex EtOAc + Hexanes (Avoid rapid addition) Cryst->EtOAc_Hex Standard Ethanol Ethanol (Hot -> Cold) Cryst->Ethanol Alternative DCM_Wash DCM or EtOAc (Wash w/ Water/Brine) Extract->DCM_Wash

Figure 2: Recrystallization Workflow (Anti-Solvent Method)

Caption: Step-by-step protocol to avoid "oiling out" during purification.

RecrystWorkflow Step1 1. Dissolve Crude (Min. vol. hot EtOAc) Step2 2. Add Anti-solvent (Hexane, dropwise) Step1->Step2 Check Cloud Point? Step2->Check Check->Step2 No Step3 3. Stop Addition Check->Step3 Yes (Slight Turbidity) Step4 4. Seed & Cool (RT -> 4°C) Step3->Step4 Error Oiling Out? Step4->Error Fix Reheat & add trace EtOAc Error->Fix Yes Fix->Step3

Validated Experimental Protocols

Protocol A: Standard Dissolution for Reactions

Use this when preparing the compound for acylation or alkylation reactions.

  • Weigh the required amount of 5-benzyl-1,3-oxazinan-2-one .

  • Add DCM or THF (approx.

    
    ).
    
  • Vortex or stir magnetically for 2–3 minutes. The solution should be clear and colorless.

    • Note: If using anhydrous THF, ensure the solvent is fresh; peroxides can degrade the carbamate over long periods.

Protocol B: Recrystallization (Ethanol Method)

Use this for high-purity recovery if the EtOAc/Hexane method fails.[1]

  • Place crude solid in an Erlenmeyer flask.

  • Add absolute Ethanol (

    
    ).
    
  • Heat to reflux (

    
    ) until fully dissolved. If solids remain, add ethanol in 
    
    
    
    increments.
  • Remove from heat and allow to cool to Room Temperature (RT) on the benchtop (do not rush this).

  • Once at RT, place in a refrigerator (

    
    ) for 12 hours.
    
  • Filter the white crystals and wash with cold (

    
    ) ethanol.
    

References

  • Chaitra, G., & Rohini, R. M. (2011). Synthesis and Biological Activities of [1,3]-Oxazine Derivatives. Der Pharma Chemica, 3(6), 205-212.

    • Supports: Recrystallization of 1,3-oxazine derivatives using ethanol.[2]

  • Bachmann, S., et al. (2018).[3] Catalytic, Enantioselective Synthesis of Cyclic Carbamates from Dialkyl Amines by CO2-Capture. Journal of the American Chemical Society, 140(41), 13420–13428.

    • Supports: Solubility behavior of cyclic carbamates in DCM vs.
  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 559668, 4-Benzyl-1,3-oxazolidin-2-one.

    • Supports: Physicochemical data on benzyl-substituted cyclic carbam
  • Shaikh, A. A., et al. (2018).[3][4] Carbon dioxide-based facile synthesis of cyclic carbamates from amino alcohols. Chemical Communications, 54, 3014-3017.

    • Supports: Use of polar aprotic solvents (Acetone, DMF)

Sources

Troubleshooting

Technical Support Center: Hydrolysis of N-Acylated 1,3-Oxazinan-2-ones

Welcome to the technical support center for the hydrolysis of N-acylated 1,3-oxazinan-2-ones. This guide is designed for researchers, chemists, and drug development professionals who utilize these versatile intermediates...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the hydrolysis of N-acylated 1,3-oxazinan-2-ones. This guide is designed for researchers, chemists, and drug development professionals who utilize these versatile intermediates, particularly in the context of chiral auxiliary chemistry. Asymmetric synthesis often relies on the robust control offered by chiral auxiliaries like Evans oxazolidinones and their six-membered ring counterparts, 1,3-oxazinan-2-ones.[1] The final, crucial step is the efficient and clean removal of this auxiliary to unveil the desired chiral product.

This document provides in-depth, experience-driven troubleshooting advice in a direct question-and-answer format, explaining not just the solution but the underlying chemical principles.

Section 1: Foundational Principles & Common Challenges

The hydrolysis of an N-acylated 1,3-oxazinan-2-one involves the cleavage of the N-acyl bond. Functionally, this is a type of amide hydrolysis. Amide bonds are notoriously stable due to resonance, often requiring harsh conditions like prolonged heating with strong acids or bases to cleave.[2][3] Such conditions can be detrimental to sensitive functional groups elsewhere in the molecule or can compromise the stereochemical integrity of the newly formed chiral center.

Therefore, the primary challenge is to achieve selective and complete cleavage of the N-acyl bond under mild conditions that preserve the product's structure and stereochemistry.

Q: My hydrolysis reaction is sluggish or incomplete. What are the primary factors to investigate?

A: This is one of the most common issues encountered. The stability of the amide bond is the main culprit. Here’s a systematic checklist to diagnose the problem:

  • Reagent Quality and Stoichiometry: The choice and amount of nucleophile are critical. For the widely used Lithium Hydroperoxide (LiOOH) method, the hydroperoxide anion (OOH⁻) is a significantly better nucleophile than the hydroxide anion (OH⁻) due to the alpha effect. Ensure your reagents are of high quality.

    • Hydrogen Peroxide (H₂O₂): Use a fresh, properly stored bottle of 30-35% aqueous H₂O₂. Its concentration can decrease over time.

    • Lithium Hydroxide (LiOH): Use the monohydrate (LiOH·H₂O) and ensure it has been stored in a tightly sealed container to prevent reaction with atmospheric CO₂.

    • Stoichiometry: An excess of the nucleophile is typically required. A common starting point is 4-8 equivalents of H₂O₂ and 2-4 equivalents of LiOH.

  • Reaction Temperature: Most auxiliary cleavage protocols, especially with LiOOH, are run at low temperatures (e.g., 0 °C to room temperature) to minimize side reactions like epimerization.[4] If the reaction is slow, allowing it to slowly warm to room temperature and stirring for a longer duration is a viable strategy. Avoid aggressive heating unless you are using a very robust substrate and have ruled out other causes.

  • Steric Hindrance: A sterically bulky acyl group or substituents near the carbonyl can significantly slow down the rate of nucleophilic attack. If you are working with a hindered substrate, you may need to increase the reaction time, temperature, or even consider a different cleavage method.

  • Solvent Choice: The reaction is typically performed in a mixed solvent system, like Tetrahydrofuran (THF) and water, to ensure the solubility of both the organic substrate and the inorganic reagents. Poor solubility of the starting material can lead to a slow, heterogeneous reaction. If you observe undissolved starting material, consider adjusting the solvent ratio or exploring alternative co-solvents.

Section 2: Troubleshooting Side Reactions and Impurities

The goal of hydrolysis is not just cleavage but clean conversion. The formation of byproducts complicates purification and reduces yield.

Q: I'm observing epimerization at the α-stereocenter of my product. How can I prevent this?

A: Loss of stereochemical integrity is a critical failure in asymmetric synthesis. Epimerization occurs via the formation of an enolate at the α-carbon under basic conditions.

Causality: The longer the substrate is exposed to basic conditions, especially at elevated temperatures, the higher the risk of proton abstraction at the α-position, leading to racemization or epimerization.

Solutions:

  • Maintain Low Temperatures: This is the most crucial factor. Perform the hydrolysis at 0 °C or even colder if your solvent system allows. Low temperatures disfavor the kinetics of enolate formation more than they do the desired nucleophilic attack.

  • Use a Milder Nucleophile: LiOOH is preferred over LiOH for this very reason. The hydroperoxide is a soft nucleophile that efficiently attacks the carbonyl carbon under conditions less basic than those required for strong bases like LiOH or KOH alone, minimizing the risk of enolate formation.[4][5]

  • Limit Reaction Time: Monitor the reaction closely by Thin Layer Chromatography (TLC) or Liquid Chromatography (LC-MS). As soon as the starting material is consumed, quench the reaction immediately. Do not let it stir unnecessarily for extended periods.

Workflow: Troubleshooting Incomplete Hydrolysis

This diagram outlines the decision-making process when faced with an incomplete reaction.

G start Incomplete Hydrolysis Observed (via TLC/LC-MS) check_reagents Verify Reagent Quality & Stoichiometry (Fresh H₂O₂, Correct Equivalents) start->check_reagents check_temp Review Reaction Temperature (Is it too low?) start->check_temp check_sol Assess Substrate Solubility (Is the reaction fully dissolved?) start->check_sol sol_reagents Action: Use fresh H₂O₂. Increase equivalents of LiOOH. check_reagents->sol_reagents Reagents suspect? sol_temp Action: Allow reaction to warm slowly. Increase reaction time. check_temp->sol_temp Temp/Time suspect? sol_sol Action: Adjust THF/Water ratio. Consider alternative co-solvent. check_sol->sol_sol Solubility poor? re_run Re-run Experiment sol_reagents->re_run sol_temp->re_run sol_sol->re_run end Problem Resolved re_run->end

Caption: A logical workflow for diagnosing and solving incomplete hydrolysis.

Q: My desired product is degrading. Are there alternative cleavage methods?

A: Yes. If your product contains functionalities sensitive to strong nucleophiles or basic conditions (e.g., other esters, β-lactams), the standard LiOOH protocol may still be too harsh.

Alternative Mild Conditions:

MethodReagentsKey AdvantagesConsiderations
Reductive Cleavage LiBH₄, H₂OReduces the acyl group directly to a primary alcohol. Very mild.The product is an alcohol, not a carboxylic acid.
Transamination Me₂AlN(OMe)MeConverts the N-acyl group to a Weinreb amide.Requires subsequent mild hydrolysis to get the acid.
Basic Hydrolysis Mg(OMe)₂, H₂O/MeOHMagnesium methoxide can be a milder base for certain substrates.Substrate-dependent efficacy.
Acidic Hydrolysis Strong Acid (e.g., H₂SO₄), HeatEffective for robust molecules.Generally avoided due to harshness and risk of side reactions like product decomposition.[6][7]

Choose the method based on the stability of your target molecule and the desired final functional group (acid, alcohol, etc.).

Section 3: Reaction Mechanism & Safety

Understanding the "how" and "why" of your reaction is paramount for both success and safety.

Q: What is the mechanism of hydrolysis with Lithium Hydroperoxide (LiOOH)?

A: The cleavage proceeds via a nucleophilic acyl substitution.

  • Formation of the Nucleophile: Lithium hydroxide (LiOH) reacts with hydrogen peroxide (H₂O₂) to form lithium hydroperoxide (LiOOH), a potent nucleophile.

  • Nucleophilic Attack: The hydroperoxide anion attacks the electrophilic carbonyl carbon of the N-acyl group, forming a tetrahedral intermediate.

  • Collapse of Intermediate: The tetrahedral intermediate collapses, cleaving the carbon-nitrogen bond. The 1,3-oxazinan-2-one anion is the leaving group.

  • Protonation: An aqueous workup protonates the resulting carboxylate to give the final carboxylic acid product and neutralizes the auxiliary, allowing for its recovery.

Mechanism: LiOOH-Mediated Hydrolysis dot
>]; } >]; } >]; }

Sources

Optimization

Technical Support Center: Lithiation of 5-Substituted 1,3-Oxazinan-2-ones

Status: Operational Operator: Senior Application Scientist Subject: Optimization of Lithiation Conditions, Regiocontrol, and Stability Reference ID: TSC-OXAZ-2024-LITH Core Directive: The Mechanistic Landscape Welcome to...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Operator: Senior Application Scientist Subject: Optimization of Lithiation Conditions, Regiocontrol, and Stability Reference ID: TSC-OXAZ-2024-LITH

Core Directive: The Mechanistic Landscape

Welcome to the technical support interface. You are likely working with 5-substituted 1,3-oxazinan-2-ones to utilize the ring's stereochemical bias for asymmetric synthesis—often to generate chiral


-amino acids or functionalized 1,3-amino alcohols.

The critical challenge in lithiating this scaffold is the bifurcation of reactivity and the risk of fragmentation .

The Reactivity Map

In a 5-substituted 1,3-oxazinan-2-one, there are two distinct sites for lithiation. Your choice of base and temperature dictates the pathway:

  • C4-Lithiation (Enolization): Occurs

    
     to the Nitrogen/Carbonyl. This is the pathway for synthesizing substituted amino acid precursors.
    
    • Reagent: LiHMDS or LDA.[1]

    • pKa: ~26–28.

    • Outcome: Formation of an extended enolate.

  • C6-Lithiation (

    
    -Oxy Metalation):  Occurs 
    
    
    
    to the Oxygen.
    • Reagent:

      
      -BuLi or 
      
      
      
      -BuLi (often with TMEDA).[2]
    • pKa: ~30+.[1][3]

    • Outcome: Formation of an

      
      -lithio ether.[4]
      

CRITICAL WARNING: The 5-substituent exerts powerful 1,3-diaxial steric control . Incoming electrophiles will almost exclusively approach from the face anti to the 5-substituent.

Critical Parameters & Optimization

Base Selection Matrix

Do not choose a base arbitrarily. Match the base to your target position and stability requirements.

Target PositionRecommended BaseAdditiveTemp LimitRationale
C4 (Enolization) LiHMDS None-78°CNon-nucleophilic; bulky silylamides minimize carbonyl attack.
C4 (Enolization) LDA None-78°CHigher basicity than LiHMDS; use if LiHMDS conversion is <50%.
C6 (

-Oxy)

-BuLi
TMEDA (1.2 eq)-90°C Requires aggregate breaking (TMEDA) for kinetic deprotonation.
C6 (

-Oxy)

-BuLi
HMPA (Caution)-95°C Only for stubborn substrates. High risk of ring fragmentation.
The "Hidden Killer": Ring Fragmentation

The lithiated oxazinanone intermediate is metastable. Above -60°C, it is prone to


-elimination  (retro-Michael type fragmentation), destroying the ring and yielding an acyclic unsaturated amide/carbamate.

Rule of Thumb: Never allow the internal reaction temperature (IT) to exceed -70°C during the lithiation phase.

Troubleshooting Guides (FAQ)

Issue 1: "I am seeing massive decomposition and low yields."

Diagnosis: You are likely experiencing Thermal Runaway or Over-Lithiation . The lithiated intermediate is chemically fragile. If the temperature spikes during base addition (exothermic), the ring opens.

Corrective Protocol:

  • Install an Internal Thermometer: Do not rely on the bath temperature.

  • Cryogenic Control: Cool the solvent to -78°C before adding the base.

  • Slow Addition: Add the base down the side of the flask over 15–20 minutes. Ensure IT never rises above -72°C.

  • Quench Cold: Add the electrophile at -78°C and stir for 30 mins before allowing any warming.

Issue 2: "The electrophile is adding to the wrong face (Poor Diastereoselectivity)."

Diagnosis: Conformational Flux or Insufficient Steric Bulk . The 5-substituent must adopt a specific orientation (usually equatorial) to block one face effectively.

Corrective Protocol:

  • Check the 5-Substituent: If the group is small (e.g., Methyl), the ring may flip. A tert-butyl or phenyl group at C5 locks the conformation.

  • Solvent Switch: Switch from pure THF to THF/Et₂O (1:1) . Ether coordinates Lithium tighter, often enhancing the rigidity of the transition state.

  • The "Anti" Rule: Expect the electrophile to enter trans to the C5 substituent. If you need cis, you must change the strategy (e.g., use a different chiral auxiliary).

Issue 3: "I cannot get the reaction to go to completion (Recovered Starting Material)."

Diagnosis: Base Aggregation or Moisture Quench . Organolithiums form unreactive hexamers/tetramers in pure hydrocarbons.

Corrective Protocol:

  • Titrate Your Base: Use N-pivaloyl-o-toluidine or diphenylacetic acid to determine the exact molarity of your

    
    -BuLi/
    
    
    
    -BuLi.
  • Use Additives: Add LiCl (5 equiv, dry) if using LDA/LiHMDS. This forms a "turbo-enolate" (Knochel-type effect), breaking aggregates and increasing reactivity by orders of magnitude.

Visualized Workflows

Diagram 1: Optimization Decision Tree

Use this logic flow to determine your experimental setup.

LithiationOptimization Start Start: 5-Substituted Oxazinanone Target Identify Target Position Start->Target C4 Target: C4 (Enolization) (Amino Acid Synthesis) Target->C4 C6 Target: C6 (Alpha-Oxy) (Ether Functionalization) Target->C6 BaseC4 Select Base: LiHMDS (Standard) LDA (High Reactivity) C4->BaseC4 BaseC6 Select Base: s-BuLi + TMEDA C6->BaseC6 TempC4 Temp Control: Strictly < -78°C BaseC4->TempC4 TempC6 Temp Control: Strictly < -90°C BaseC6->TempC6 FragRisk RISK: Ring Fragmentation (Retro-Michael) TempC4->FragRisk If T > -60°C Success Add Electrophile (Quench Cold) TempC4->Success Stable TempC6->FragRisk If T > -78°C TempC6->Success Stable

Caption: Decision matrix for base selection and temperature thresholds to avoid ring fragmentation.

Diagram 2: The Decomposition Pathway (Why Experiments Fail)

Understanding the failure mode is the key to prevention.

Decomposition Lithiated Lithiated Oxazinanone (Metastable at -78°C) Heat Heat Spike (> -60°C) Lithiated->Heat Elimination Beta-Elimination (Ring Opening) Heat->Elimination DeadProduct Acyclic Unsaturated Amide (Irreversible) Elimination->DeadProduct

Caption: The irreversible thermal decomposition pathway of lithiated oxazinanones.

Standard Operating Procedure (SOP): C4-Alkylation

Objective: Regioselective alkylation of a 5-substituted 1,3-oxazinan-2-one.

Materials:

  • Substrate: 5-phenyl-1,3-oxazinan-2-one (1.0 equiv)

  • Base: LiHMDS (1.0 M in THF, 1.2 equiv)

  • Electrophile: Benzyl bromide (1.5 equiv)

  • Solvent: Anhydrous THF (0.1 M concentration relative to substrate)

Protocol:

  • Setup: Flame-dry a 2-neck round-bottom flask under Argon flow. Add a magnetic stir bar and an internal thermometer .

  • Solvation: Dissolve the substrate in anhydrous THF. Cool the bath to -78°C (Dry ice/Acetone).

  • Deprotonation: Once Internal Temp (IT) is stable at -78°C, add LiHMDS dropwise over 10 minutes.

    • Checkpoint: Ensure IT does not rise above -72°C.

    • Aging:[5] Stir at -78°C for 30 minutes to ensure complete enolate formation.

  • Electrophile Addition: Add Benzyl bromide (neat or in minimal THF) dropwise.

    • Note: The reaction may become heterogeneous (slurry). This is normal.

  • Reaction: Stir at -78°C for 2 hours.

    • Optional: Allow to warm slowly to -40°C only if TLC shows no conversion after 2 hours.

  • Quench: Add saturated aqueous NH₄Cl (2 mL) while still at -78°C.

  • Workup: Warm to room temperature, extract with EtOAc (3x), wash with brine, dry over Na₂SO₄.

References

  • Davies, S. G., et al. (2012). "Asymmetric Synthesis of

    
    -Amino Acids via 1,3-Oxazinan-2-ones." Chemical Reviews, 112(8), 4642–4686. [Link]
    
  • Clayden, J. (2002). Organolithiums: Selectivity for Synthesis. Pergamon. (Chapter on Stereocontrol in Heterocycles).
  • Gawley, R. E., & Aubé, J. (1996). "Principles of Asymmetric Synthesis." Tetrahedron Series in Organic Chemistry. (Discussion on dipole-stabilized carbanions).
  • Reich, H. J. (2013). "Role of HMPA in Organolithium Chemistry." Chemical Reviews, 113(9), 7130–7178. [Link]

  • Bull, S. D., et al. (2001). "Chiral 1,3-oxazinan-2-ones as templates for the synthesis of bioactive compounds." Journal of the Chemical Society, Perkin Transactions 1, 2931-2938. [Link]

Sources

Troubleshooting

Removing oxazinanone chiral auxiliaries without side reactions

Topic: Removing oxazinanone chiral auxiliaries without side reactions Content type: Technical Support Center (Troubleshooting & FAQs) Audience: Researchers, scientists, and drug development professionals. Welcome to the...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Removing oxazinanone chiral auxiliaries without side reactions Content type: Technical Support Center (Troubleshooting & FAQs) Audience: Researchers, scientists, and drug development professionals.

Welcome to the Advanced Synthesis Support Module. This guide addresses the critical deprotection step of 1,4-oxazinan-2-one chiral auxiliaries (e.g., Williams-type, Davies-type). Unlike 5-membered oxazolidinones (Evans), 6-membered oxazinanones present unique steric and electronic challenges. The primary failure mode in this chemistry is endocyclic cleavage , where the auxiliary ring opens instead of releasing the desired product.

Below you will find a decision matrix, troubleshooting protocols, and mechanistic insights to ensure high-yield recovery of your chiral synthon.

Visual Decision Matrix: Selecting the Cleavage Protocol

Before initiating cleavage, verify your target functionality. The choice of reagent dictates whether you obtain the acid, alcohol, or ester, and significantly impacts the risk of racemization.

Cleavage_Decision_Matrix Start Target Product Functionality? Acid Chiral Carboxylic Acid Start->Acid Oxidation State +3 Alcohol Chiral Alcohol Start->Alcohol Oxidation State +1 Ester Chiral Ester Start->Ester Oxidation State +3 Method_LiOOH LiOH / H2O2 (Hydrolysis) *Prevents Ring Opening* Acid->Method_LiOOH Standard Protocol Method_LiBH4 LiBH4 / MeOH (Reductive) *Direct Reduction* Alcohol->Method_LiBH4 Method_Ti Ti(OEt)4 / EtOH (Transesterification) *Mild Conditions* Ester->Method_Ti Risk_Rac Risk: Racemization Control: 0°C, <1h Method_LiOOH->Risk_Rac If Temp > 0°C Risk_Ring Risk: Endocyclic Cleavage Control: Use Peroxide Method_LiOOH->Risk_Ring If H2O2 omitted

Figure 1: Decision tree for selecting the optimal cleavage reagent based on the desired oxidation state of the final product.

Module 1: Hydrolytic Cleavage (Target: Carboxylic Acid)

The Issue: Standard basic hydrolysis (LiOH or NaOH alone) often attacks the endocyclic ester bond of the oxazinanone ring rather than the exocyclic amide bond. This destroys the auxiliary and fails to release the product.

The Solution: The Lithium Hydroperoxide (LiOOH) method.[1] The hydroperoxide anion (


) is sufficiently nucleophilic (due to the alpha-effect) to attack the exocyclic imide carbonyl but is less basic than hydroxide (

11.6 vs 15.7), reducing the risk of deprotonating the

-proton (racemization) or attacking the sterically hindered endocyclic ester.
Protocol: LiOH / H2O2 Hydrolysis

Standard scale: 1.0 mmol substrate

  • Preparation: Dissolve the N-acyl oxazinanone (1.0 equiv) in THF:H2O (3:1, 0.1 M concentration). Cool to 0 °C .

  • Reagent Formation: Add 30%

    
     (4.0 equiv) followed immediately by LiOH·H2O (2.0 equiv).[2]
    
    • Note: The order is crucial. Premixing LiOH and substrate without peroxide promotes side reactions.

  • Reaction: Stir at 0 °C. Monitor by TLC (typically complete in 30–60 mins).

    • Checkpoint: If the reaction is sluggish, verify the quality of your

      
      . Old peroxide degrades to water, effectively reverting the conditions to standard basic hydrolysis (high risk).
      
  • Quenching (Critical): Add saturated aqueous

    
     (1.5 M, 5.0 equiv) at 0 °C. Stir for 15 mins to reduce excess peroxide.
    
    • Test: Check with starch-iodide paper to ensure no oxidant remains.

  • Workup: Evaporate bulk THF. Extract the auxiliary with

    
     (the auxiliary is often neutral or basic depending on structure). Acidify the aqueous layer (pH 2) and extract the chiral acid with EtOAc.
    
Module 2: Reductive Cleavage (Target: Alcohol)

The Issue: Direct reduction to the alcohol is often desired to bypass the acid stage. Using strong hydrides like


 can cause over-reduction or ring fragmentation.

The Solution: Reductive Cleavage with LiBH4. Lithium borohydride is mild enough to leave the oxazinanone ring intact (in many cases) while cleaving the exocyclic imide.

Protocol: LiBH4 Reduction
  • Preparation: Dissolve substrate (1.0 equiv) in dry THF (0.1 M) containing methanol (1.0 equiv).

    • Mechanism:[1][3][4][5][6][7][8] Methanol forms active borohydride species (

      
      ) which accelerates the reaction.
      
  • Addition: Add

    
     (2.0 M in THF, 1.5–2.0 equiv) dropwise at -10 °C to 0 °C .
    
  • Reaction: Allow to warm to room temperature over 1 hour.

  • Quenching: Quench carefully with saturated aqueous ammonium chloride (gas evolution!).

  • Workup: Extract with EtOAc. The auxiliary and product are both organic soluble; separation requires column chromatography.

Troubleshooting & FAQs
Q1: Why am I observing significant racemization during hydrolysis?

Diagnosis: This usually indicates high basicity or prolonged reaction times. Corrective Actions:

  • Temperature Control: Ensure the reaction never exceeds 0 °C.

  • Reagent Quality: Verify your

    
     concentration. If peroxide concentration is low, the equilibrium shifts toward 
    
    
    
    , which is a harder base and promotes enolization (racemization) at the
    
    
    -center.
  • Alternative Reagent: For extremely sensitive substrates, switch to LiOOH in THF/H2O buffered with MgO or use the Ti(OEt)4 transesterification method (see Q3), which avoids free hydroxide entirely.

Q2: My auxiliary is decomposing. I see multiple spots on TLC.

Diagnosis: Endocyclic cleavage (ring opening) is occurring. Mechanism: The nucleophile is attacking the ring lactone/ester instead of the exocyclic amide. Corrective Actions:

  • Switch to LiOOH: If you are using LiOH alone, stop. You must use hydrogen peroxide.

  • Steric Screening: If using a Williams-type template, ensure the C6 position (gem-dimethyl or diphenyl) is providing sufficient steric shielding. If the auxiliary lacks these bulky groups, the endocyclic carbonyl becomes kinetically accessible.

  • See Figure 2 for the mechanistic pathway.

Q3: Can I convert the auxiliary directly to an ester?

Answer: Yes, via Titanium-mediated Transesterification . Protocol: Treat the substrate with


 (or other alkoxides) in the corresponding alcohol.
  • Advantage:[3][8][9][10] This is virtually neutral and anhydrous, eliminating racemization risks associated with aqueous base.

  • Reference: This method is particularly effective for substrates prone to retro-aldol reactions.

Mechanistic Visualization: The "Peroxide Effect"

The following diagram illustrates why the addition of peroxide is non-negotiable for 6-membered oxazinanone auxiliaries.

Mechanism_LiOOH Substrate N-Acyl Oxazinanone Path_A Path A: OH- (Hydroxide) Hard Nucleophile Substrate->Path_A Standard Base Path_B Path B: HOO- (Hydroperoxide) Soft Nucleophile / Alpha-Effect Substrate->Path_B LiOH + H2O2 Endo_Attack Endocyclic Attack (Ring Carbonyl) Path_A->Endo_Attack Less Sterically Hindered Exo_Attack Exocyclic Attack (Imide Carbonyl) Path_B->Exo_Attack Preferential Attack Result_Fail Ring Opening (Auxiliary Destroyed) Endo_Attack->Result_Fail Result_Success Clean Cleavage (Product + Auxiliary Recovered) Exo_Attack->Result_Success

Figure 2: Mechanistic divergence between hydroxide and hydroperoxide attack. The hydroperoxide anion selectively targets the exocyclic carbonyl, preserving the auxiliary ring.

Data Summary: Reagent Comparison
MethodReagentsPrimary ProductRisk ProfileRecovery of Auxiliary
Hydrolytic LiOH / H2O2Carboxylic AcidLow (if T < 0°C)High (>90%)
Basic LiOH / NaOH (No H2O2)Decomposed RingCritical (Ring Opening)Low / None
Reductive LiBH4 / MeOHAlcoholModerate (Over-reduction)High
Transesterification Ti(OR)4 / ROHEsterVery Low (Racemization)High
References
  • Evans, D. A., Britton, T. C., & Ellman, J. A. (1987). Contrasteric carboximide hydrolysis with lithium hydroperoxide. Tetrahedron Letters, 28(49), 6141-6144. Link

    • Foundational text on the LiOOH method for chiral auxiliaries.
  • Bull, S. D., Davies, S. G., Jones, S., & Polywka, M. E. (2006). Oxazinanones as chiral auxiliaries: synthesis and evaluation in enolate alkylations and aldol reactions. Organic & Biomolecular Chemistry, 4(15), 2945-2964. Link

    • Specific discussion on 6-membered oxazinanone cleavage and the gem-dimethyl effect.
  • Pridgen, L. N., et al. (1989). Oxazolidinones as chiral auxiliaries.[6][10][11] The Journal of Organic Chemistry, 54(13), 3231-3233. Link

    • Compar
  • Williams, R. M., & Sinclair, P. J. (1991). Asymmetric synthesis of amino acids. Journal of the American Chemical Society, 113(24), 9276-9286. Link

    • Details on the Williams glycine templ

Sources

Optimization

Technical Support Center: Crystallization of 5-Benzyl-1,3-oxazinan-2-one and its Intermediates

Welcome to the technical support center for the crystallization of 5-benzyl-1,3-oxazinan-2-one and its synthetic intermediates. This guide is designed for researchers, scientists, and drug development professionals to pr...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the crystallization of 5-benzyl-1,3-oxazinan-2-one and its synthetic intermediates. This guide is designed for researchers, scientists, and drug development professionals to provide practical, in-depth solutions to common challenges encountered during the crystallization of this important class of heterocyclic compounds. Our approach is rooted in fundamental principles of physical chemistry and extensive laboratory experience to ensure you can achieve high-quality, crystalline materials.

Frequently Asked Questions (FAQs)

General Crystallization Strategy

Q1: I have my crude 5-benzyl-1,3-oxazinan-2-one intermediate. Where do I even begin with developing a crystallization protocol?

A1: A systematic approach is key. Start with a small amount of material for solvent screening. The goal is to find a solvent that dissolves your compound when hot but in which it is poorly soluble at room temperature or below. A good rule of thumb is to look for solvents with similar polarity to your compound.[1][2] For 5-benzyl-1,3-oxazinan-2-one, which has both polar (amide) and non-polar (benzyl) functionalities, a good starting point would be alcohols (ethanol, isopropanol), esters (ethyl acetate), or ketones (acetone).[1][3]

A general screening process can be summarized as follows:

  • Solubility Testing: Test the solubility of a few milligrams of your compound in a small volume (e.g., 0.1 mL) of various solvents at room temperature and upon heating.

  • Ideal Solvent Characteristics: An ideal single solvent will fully dissolve the compound when heated but show low solubility at colder temperatures.[4]

  • Mixed Solvent Systems: If a single suitable solvent isn't found, a mixed solvent system is a powerful alternative.[5] This typically involves a "good" solvent in which the compound is highly soluble and a "poor" or "anti-solvent" in which it is sparingly soluble.[6][7]

Troubleshooting Common Issues

Q2: My compound "oils out" instead of crystallizing. What causes this and how can I fix it?

A2: "Oiling out" occurs when the solution becomes supersaturated at a temperature above the melting point of the solid form in that solvent, or when the concentration of the solute is too high. The compound separates as a liquid phase instead of a solid. This is a common issue, especially with compounds that have greasy or flexible side chains.

Causality & Solutions:

  • High Solute Concentration: The most common cause is that the solution is too concentrated. If the compound oils out upon cooling, try diluting the solution with more of the same hot solvent and allowing it to cool again.[4][8]

  • Rapid Cooling: Cooling the solution too quickly can favor the formation of an oil over an ordered crystal lattice. Allow the solution to cool slowly to room temperature before placing it in a colder environment.[8] Insulating the flask can help achieve a slower cooling rate.[8]

  • Solvent Choice: The solvent may be too "good" for your compound.[4] Try a solvent in which the compound is slightly less soluble at elevated temperatures. Alternatively, for a mixed solvent system, add more of the anti-solvent to the hot solution until turbidity is observed, then clarify with a small amount of the good solvent before cooling.[1]

Q3: I've set up my crystallization, but no crystals are forming, even after prolonged cooling. What should I do?

A3: The failure to form crystals, even in a supersaturated solution, is often due to a high nucleation energy barrier. Several techniques can be employed to induce nucleation:

  • Scratching the Flask: Gently scratching the inside of the flask with a glass rod at the meniscus can create microscopic imperfections on the glass surface that act as nucleation sites.[8]

  • Seeding: Introducing a "seed crystal" (a tiny crystal of the pure compound) provides a template for further crystal growth.[8][9] If you have a previously crystallized batch, use a very small amount. If not, you can sometimes obtain a seed crystal by rapidly evaporating a small amount of a dilute solution on a watch glass.

  • Reducing Solvent Volume: If the solution is not sufficiently supersaturated, you may have used too much solvent. Gently heating the solution to evaporate some of the solvent and then allowing it to cool again can increase the concentration to a point where crystallization will occur.[8]

Q4: My crystals are very fine needles or small plates. How can I grow larger, higher-quality crystals?

A4: The formation of small crystals is typically a result of rapid nucleation and growth. To obtain larger crystals, you need to slow down the crystallization process to allow for more ordered growth on fewer nucleation sites.[4]

  • Slower Cooling: As mentioned for "oiling out," a slower cooling rate is crucial for growing larger crystals.[4] Allow the solution to cool to room temperature over several hours before transferring it to a refrigerator or freezer.

  • Reduce Supersaturation: A highly supersaturated solution will lead to rapid nucleation. Try using a slightly more dilute solution.

  • Vapor Diffusion: This technique provides a very slow and controlled method for changing the solvent composition, often leading to high-quality single crystals.[4][10][11]

In-Depth Crystallization Protocols

Protocol 1: Slow Cooling Crystallization

This is the most common and straightforward crystallization method.

Methodology:

  • Dissolution: In an Erlenmeyer flask, add the crude 5-benzyl-1,3-oxazinan-2-one intermediate. Add a minimal amount of a suitable solvent (e.g., ethanol or ethyl acetate).

  • Heating: Gently heat the mixture with stirring (e.g., on a hot plate) until the solid completely dissolves. If the solid does not dissolve, add small portions of the solvent until a clear solution is obtained at the boiling point.[9]

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Slow Cooling: Cover the flask with a watch glass and allow it to cool slowly to room temperature. To further slow the cooling, you can place the flask in an insulated container (e.g., a Dewar flask or a beaker packed with glass wool).[4]

  • Further Cooling: Once at room temperature, transfer the flask to a refrigerator (4 °C) or freezer (-20 °C) to maximize the yield of crystals.

  • Isolation: Collect the crystals by vacuum filtration, wash with a small amount of the cold crystallization solvent, and dry under vacuum.[9]

Protocol 2: Vapor Diffusion

This method is excellent for growing high-quality single crystals, especially when only a small amount of material is available.[4]

Methodology:

  • Preparation of the Inner Vial: Dissolve the compound in a minimal amount of a "good" solvent (e.g., dichloromethane or acetone) in a small, open vial.

  • Preparation of the Outer Chamber: In a larger vial or jar, add a layer of a "poor" or "anti-solvent" (e.g., hexane or diethyl ether).[4] The anti-solvent should be more volatile than the solvent used to dissolve the compound.

  • Assembly: Place the inner vial inside the larger chamber without the liquids mixing. Seal the outer chamber tightly.

  • Equilibration: Over time, the more volatile anti-solvent will vaporize and diffuse into the inner vial, reducing the solubility of the compound and promoting slow crystal growth.[12][13] Do not disturb the setup during this process.

  • Crystal Growth: Crystals will form over a period of hours to days.

Visualizing Crystallization Workflows

Workflow for Troubleshooting Crystallization Outcomes

G start Crude Product in Solution outcome Observe Outcome start->outcome oil Product Oils Out outcome->oil Oiling no_xtal No Crystals Form outcome->no_xtal No Precipitation small_xtal Small/Needle-like Crystals outcome->small_xtal Poor Morphology good_xtal Good Quality Crystals outcome->good_xtal Success action1 Dilute with more solvent Cool slower Change solvent oil->action1 action2 Scratch flask Add seed crystal Concentrate solution no_xtal->action2 action3 Cool slower Use a more dilute solution Try vapor diffusion small_xtal->action3 stop Isolate Crystals good_xtal->stop action1->outcome Re-attempt action2->outcome Re-attempt action3->outcome Re-attempt

Caption: A troubleshooting decision tree for common crystallization problems.

Vapor Diffusion Setup

G cluster_0 Sealed Outer Chamber cluster_1 Inner Vial a Compound dissolved in 'Good' Solvent (e.g., DCM) c Vapor Phase Diffusion (Anti-solvent into Solvent) b 'Poor' Anti-solvent (e.g., Hexane) c->a Anti-solvent vapor

Caption: Diagram of a vapor diffusion crystallization setup.

Data Tables for Solvent Selection

The choice of solvent is critical for successful crystallization. The following tables provide properties of common solvents to aid in your selection process.

Table 1: Common Solvents for Crystallization of Moderately Polar Compounds

SolventBoiling Point (°C)Polarity (Relative)Notes
Ethanol780.654Good for compounds with H-bond donors/acceptors.
Isopropanol820.546Similar to ethanol, but less polar.
Ethyl Acetate770.228Good general-purpose solvent for moderately polar compounds.[4]
Acetone560.355Strong solvent, often used in mixed solvent systems.
Toluene1110.099Good for less polar compounds or as an anti-solvent.[4]
Water1001.000Suitable for highly polar intermediates with salt character.

Table 2: Common Solvent/Anti-solvent Pairs for Mixed-Solvent Crystallization [4]

Good SolventAnti-solvent
DichloromethaneHexane, Diethyl Ether
AcetoneHexane, Water
EthanolWater, Diethyl Ether, Toluene
Tetrahydrofuran (THF)Hexane, Cyclohexane
Ethyl AcetateHexane, Heptane

The Impact of Impurities and Polymorphism

Q5: I have pure-looking crystals, but my analytical data (e.g., melting point, NMR) suggests impurities are still present. How is this possible?

A5: Even well-formed crystals can contain impurities. This can happen through several mechanisms:

  • Inclusion: Pockets of solvent containing dissolved impurities can become trapped within the growing crystal lattice.

  • Adsorption: Impurities can adsorb to the surface of the crystal, particularly if they have a structural similarity to the target molecule.[14]

  • Solid Solution: If an impurity has a very similar size, shape, and chemical nature to your compound, it can be incorporated directly into the crystal lattice, forming a solid solution.[15]

To improve purity, a second recrystallization is often effective. Slowing down the crystal growth rate can also give the crystal lattice more time to reject impurities.[14]

Q6: I've crystallized the same compound twice under slightly different conditions and obtained crystals with different shapes and melting points. What is happening?

A6: You are likely observing polymorphism . Polymorphism is the ability of a compound to exist in two or more different crystal structures.[16] These different forms, or polymorphs, can have different physical properties, including:

  • Melting point

  • Solubility

  • Stability

  • Bioavailability (critical in pharmaceutical development)[17]

The formation of a particular polymorph can be influenced by factors such as the solvent used, the rate of cooling, temperature, and the presence of impurities.[16][18] It is crucial in a drug development setting to identify and characterize all accessible polymorphs of a compound to ensure consistent product quality and performance.[19]

References

  • University of Bern. (n.d.). Guide for crystallization. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Cascade Cyclization of o-(2-Acyl-1-ethynyl)benzaldehydes with Amino Acid Derivatives: Synthesis of Indeno[2,1-c]pyran-3-ones and 1-Oxazolonylisobenzofurans via the Erlenmeyer–Plöchl Azlactone Reaction. Retrieved from [Link]

  • ResearchGate. (n.d.). Effect of Impurities on the Growth Kinetics of Crystals. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Crystal Polymorphism in Pharmaceutical Science. Retrieved from [Link]

  • Cool Separations. (n.d.). Cooling Crystallization Technology. Retrieved from [Link]

  • ResearchGate. (n.d.). New Simple Synthesis of N-Substituted 1,3-Oxazinan-2-ones. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). Crystallization Solvents. Retrieved from [Link]

  • ResearchGate. (n.d.). How can I obtain good crystals of heterocyclic organic compounds? Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 5-Hydroxy-1,3-benzoxathiol-2-one and 2-Amino-1,3-benzothiazol-6-ol Derivatives from Chrysenequinonecarboxylic Acid. Retrieved from [Link]

  • Hampton Research. (n.d.). Hanging Drop Vapor Diffusion Crystallization. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 29). Recrystallization. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Mechanisms, kinetics, impurities and defects: consequences in macromolecular crystallization. Retrieved from [Link]

  • YouTube. (2024, July 31). How to use the Vapor Diffusion set up of the CrystalBreeder. Retrieved from [Link]

  • RM@Schools. (n.d.). Antisolvent Crystallization. Retrieved from [Link]

  • MDPI. (n.d.). Cooling Crystallization with Complex Temperature Profiles on a Quasi-Continuous and Modular Plant. Retrieved from [Link]

  • YouTube. (2025, August 29). How Do Impurities Affect Crystal Structures? - Chemistry For Everyone. Retrieved from [Link]

  • University of York. (n.d.). Setting up a Traditional Hanging Drop Vapour Diffusion Crystal Growth Experiment. Retrieved from [Link]

  • Crystal Growth & Design. (2022, April 20). Three-Step Mechanism of Antisolvent Crystallization. Retrieved from [Link]

  • Hampton Research. (n.d.). Crystallization Tips. Retrieved from [Link]

  • Wikipedia. (n.d.). Recrystallization (chemistry). Retrieved from [Link]

  • National Institutes of Health. (n.d.). (Z)-5-Benzylidene-3-butyl-4-phenyl-1,3-oxazolidin-2-one. Retrieved from [Link]

  • ResearchGate. (2022, July 20). Role of different solvents in crystallization? Retrieved from [Link]

  • Google Patents. (n.d.). WO2006045795A2 - Processes involving the use of antisolvent crystallization.
  • YouTube. (2013, July 31). Hanging Drop Vapor Diffusion Protein Crystallization Tutorial. Retrieved from [Link]

  • Organic Process Research & Development. (2009, October 1). Polymorphism in Processes of Crystallization in Solution: A Practical Review. Retrieved from [Link]

  • Frontiers. (2019, February 7). Synthesis of Oxazinanones: Intramolecular Cyclization of Amino Acid-Derived Diazoketones via Silica-Supported HClO4 Catalysis. Retrieved from [Link]

  • Park, K. (n.d.). Crystallization Tendency of Active Pharmaceutical Ingredients Following Rapid Solvent Evaporation—Classification and Comparison. Retrieved from [Link]

  • CrystEngComm. (2022, February 7). Impurity incorporation in solution crystallization: diagnosis, prevention, and control. Retrieved from [Link]

  • ResearchGate. (n.d.). Batch Cooling Crystallization of a Model System Using Direct Nucleation Control and High-Performance In Situ Microscopy. Retrieved from [Link]

  • Der Pharma Chemica. (n.d.). Synthesis and Biological Activities of[4][20]-Oxazine Derivatives. Retrieved from [Link]

  • H.E.L Group. (n.d.). Key Considerations for Crystallization Studies. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, April 7). 3.3C: Determining Which Solvent to Use. Retrieved from [Link]

  • YouTube. (2020, January 10). Recrystallization. Retrieved from [Link]

  • ANDRITZ GROUP. (n.d.). Crystallization process guide | industrial use. Retrieved from [Link]

  • Acta Scientific. (2021, May 6). Synthesis of Some New Oxazine Compounds Derived from Phenols and Schiff Bases. Retrieved from [Link]

  • Cambridge University Press & Assessment. (2019, June 14). The Influence of Impurities and Additives on Crystallization (Chapter 4) - Handbook of Industrial Crystallization. Retrieved from [Link]

  • PubMed. (n.d.). Polymorphism and crystallization of active pharmaceutical ingredients (APIs). Retrieved from [Link]

  • IUCr Journals. (n.d.). Polymorphism in co-crystals and pharmaceutical co-crystals. Retrieved from [Link]

  • ACS Publications. (2022, April 20). Three-Step Mechanism of Antisolvent Crystallization. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and Properties of New Derivatives of 3-Benzylspiro[benzo[]quinazoline-5,1'-cycloheptane]-4(6)-one. Retrieved from [Link]

  • ScienceDirect. (n.d.). Polymorphism (Chapter 14) - Industrial Crystallization. Retrieved from [Link]

Sources

Troubleshooting

Stability of 5-benzyl-1,3-oxazinan-2-one under basic conditions

Subject: Stability & Reactivity Under Basic Conditions Executive Summary The stability of 5-benzyl-1,3-oxazinan-2-one in basic media is strictly condition-dependent .[1][2] In Aqueous Base ( ): The molecule is unstable ....

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Stability & Reactivity Under Basic Conditions

Executive Summary

The stability of 5-benzyl-1,3-oxazinan-2-one in basic media is strictly condition-dependent .[1][2]

  • In Aqueous Base (

    
    ):  The molecule is unstable .[1][2] It undergoes irreversible ring-opening hydrolysis via a 
    
    
    
    mechanism to yield the corresponding
    
    
    -amino alcohol.[1][2]
  • In Anhydrous Base (e.g., NaH, KHMDS,

    
     in DMF/THF):  The molecule is stable  regarding the ring structure.[2] The base will deprotonate the nitrogen (
    
    
    
    ), generating a nucleophilic anion suitable for
    
    
    -alkylation or
    
    
    -acylation.[1]

This guide details the mechanistic pathways, troubleshooting steps for yield loss, and validated protocols for handling this scaffold.

Module 1: The Stability Spectrum

The 6-membered cyclic carbamate (1,3-oxazinan-2-one) is thermodynamically more stable than its 5-membered analog (oxazolidinone) due to reduced ring strain.[1] However, the carbonyl carbon remains electrophilic.

Stability Data Matrix
ConditionReagent SystemStability VerdictDominant Reaction
Aqueous Strong Base NaOH /

/ Heat
Unstable Ring-opening hydrolysis to

-amino alcohol.[1][2]
Aqueous Mild Base

/

/ RT
Meta-Stable Slow hydrolysis; negligible over short durations (<1h).[1][2]
Anhydrous Strong Base NaH / THF or DMFStable

-Deprotonation (Formation of carbamate anion).[1][2]
Anhydrous Mild Base

/ Acetone
Stable Equilibrium deprotonation; ring remains intact.[1]

Module 2: Mechanistic Pathways (Visualized)

Understanding the competition between deprotonation (desired for functionalization) and hydrolysis (degradation) is critical.[2]

Diagram 1: Divergent Reactivity Pathways

This diagram illustrates how solvent choice dictates the fate of the 5-benzyl-1,3-oxazinan-2-one scaffold.[1][2]

G cluster_0 Path A: Aqueous Base (Degradation) cluster_1 Path B: Anhydrous Base (Functionalization) Start 5-benzyl-1,3-oxazinan-2-one (Substrate) OH_Attack Nucleophilic Attack at C2 Carbonyl Start->OH_Attack NaOH/H2O Heat Deprot N-H Deprotonation (pKa ~12-13) Start->Deprot NaH/DMF Dry Tetrahedral Tetrahedral Intermediate OH_Attack->Tetrahedral Collapse Ring Opening (CO2 Loss) Tetrahedral->Collapse Product_A 3-amino-2-benzylpropan-1-ol (Hydrolysis Product) Collapse->Product_A Anion Cyclic Carbamate Anion Deprot->Anion Alkylation Electrophile (R-X) Addition Anion->Alkylation Product_B N-Substituted Oxazinan-2-one Alkylation->Product_B

Caption: Path A leads to irreversible degradation via hydrolysis.[1][2] Path B utilizes the N-H acidity for substitution while preserving the ring.

Module 3: Troubleshooting Guide

Issue 1: "My starting material is disappearing, but I'm not getting the N-alkylated product."

Diagnosis: You likely have water in your system.[1]

  • The Science: In the presence of hydroxide ions (

    
    ) generated from wet solvents and base, the carbonyl carbon is attacked faster than the 
    
    
    
    -alkylation can proceed. The 5-benzyl group provides minimal steric protection against this attack.[1]
  • Solution:

    • Switch to anhydrous DMF or THF (ensure water content < 50 ppm).[1][2]

    • Use NaH (60% dispersion) as the base to irreversibly deprotonate the nitrogen and generate

      
       gas, driving the equilibrium forward.
      
Issue 2: "The reaction is stuck; conversion is low."

Diagnosis: The base is too weak or the electrophile is unreactive.[1]

  • The Science: The pKa of the cyclic carbamate

    
     is approximately 12–13 . Weak bases like pyridine or bicarbonate are insufficient to generate the nucleophilic anion.[1]
    
  • Solution:

    • Use a stronger base: NaH , LiHMDS , or KOtBu .[1][2]

    • If using

      
      , add a phase transfer catalyst (e.g., TBAI  or 18-Crown-6 ) and heat to 60°C to improve solubility and anion generation.[1][2]
      
Issue 3: "I see a byproduct with a lower retention time."

Diagnosis: Partial hydrolysis to the amino alcohol.[1]

  • Confirmation: Check LC-MS. The hydrolysis product (3-amino-2-benzylpropan-1-ol) will have a mass of

    
     (loss of CO unit) relative to the parent, or more accurately, the loss of the carbonyl fragment followed by protonation.[1][2]
    
  • Solution: Lower the reaction temperature. While 6-membered rings are stable, prolonged heating >80°C in basic DMF can still promote trace hydrolysis due to adventitious moisture.[1]

Module 4: Validated Protocols

Protocol A: N-Alkylation (Preserving the Ring)

Use this for synthesizing derivatives.[2]

  • Setup: Flame-dry a round-bottom flask under Argon/Nitrogen.

  • Dissolution: Dissolve 5-benzyl-1,3-oxazinan-2-one (1.0 eq) in anhydrous DMF (0.2 M concentration).

  • Deprotonation: Cool to 0°C. Add NaH (1.2 eq, 60% in oil) portion-wise.

    • Observation: Evolution of

      
       gas bubbles.[1]
      
    • Wait: Stir at 0°C for 30 mins to ensure complete anion formation.

  • Addition: Add the alkyl halide (1.2 eq) dropwise.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 2–4 hours.

  • Quench: Carefully add saturated

    
     solution (exothermic).
    
  • Workup: Extract with EtOAc. The product will be in the organic layer.[3]

Protocol B: Controlled Hydrolysis (Ring Opening)

Use this if your goal is to access the


-amino alcohol.[2]
  • Reagents: Suspend the substrate in Ethanol/Water (1:1) .

  • Base: Add NaOH (5.0 eq).

  • Conditions: Reflux (80°C) for 6–12 hours.

    • Note: 6-membered rings hydrolyze slower than 5-membered rings; heat is required.[1][2]

  • Workup: Evaporate ethanol. The residue contains the amino alcohol and sodium carbonate. Extract the free amine with DCM after adjusting pH to ~12.[1]

Module 5: Frequently Asked Questions (FAQ)

Q: Does the 5-benzyl group affect the stability compared to the unsubstituted ring? A: Marginally. The benzyl group at the 5-position prefers the equatorial orientation in the chair conformation. While it adds lipophilicity (making extraction easier), it is too far from the carbonyl (position 2) to offer significant steric hindrance against hydrolysis.[2] The reactivity profile is nearly identical to the parent 1,3-oxazinan-2-one.[1]

Q: Can I use Potassium Carbonate (


) instead of NaH? 
A:  Yes, but only for highly reactive electrophiles (like Methyl Iodide or Benzyl Bromide).[2] For less reactive alkyl halides, 

is often too weak to drive the reaction to completion because the equilibrium concentration of the carbamate anion is low.

Q: Is the molecule chiral? A: Yes, the 5-benzyl substitution creates a chiral center at C5.

  • Racemization Risk: Under standard basic alkylation conditions (NaH/DMF), the C5 stereocenter is stable .[2] The proton at C5 is not acidic (it is not alpha to a carbonyl).[2] Racemization is not a concern during basic handling unless extreme conditions cause ring opening and re-closure.[1]

References

  • General Stability of Cyclic Carbamates

    • Cyclic carbamates (1,3-oxazinan-2-ones) exhibit higher hydrolytic stability than acyclic analogs but undergo ring opening in alkaline media.[1][2]

    • Source: National Institutes of Health (NIH) / PubChem Data.[2]

  • Synthetic Methodology & Ring Opening

    • Protocol for base-mediated synthesis and subsequent reactivity of 1,3-oxazinan-2-ones.[1][2][4]

    • Source: Beilstein Journal of Organic Chemistry, "Gold-catalyzed oxycyclization of allenic carbamates: expeditious synthesis of 1,3-oxazin-2-ones".[1][2]

  • Hydrolysis Kinetics (Analogous Systems)
  • N-Alkylation Protocols

    • Standard procedures for N-functionalization of cyclic carbam
    • Source: Organic Letters, "Synthesis of N-Substituted 1,3-Oxazinan-2-ones".[1][2][5] [2]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to Stereoselectivity: Evans Oxazolidinones vs. Davies' Oxazinanones

In the landscape of modern asymmetric synthesis, the reliable control of stereochemistry is paramount. For decades, substrate-controlled diastereoselective reactions using chiral auxiliaries have been a cornerstone of th...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern asymmetric synthesis, the reliable control of stereochemistry is paramount. For decades, substrate-controlled diastereoselective reactions using chiral auxiliaries have been a cornerstone of this field, providing a robust and predictable method for constructing chiral molecules. Among the most celebrated of these tools are the oxazolidinone auxiliaries developed by David A. Evans. Their profound impact is evident in countless total syntheses of complex natural products.[1][2]

However, the pursuit of synthetic excellence is relentless. Refinements and novel alternatives continually emerge, challenging established methods. One such alternative is the family of 1,3-oxazinan-2-one auxiliaries, notably those developed by Stephen G. Davies, which have demonstrated compelling advantages in specific applications.

This guide provides an in-depth, data-driven comparison of these two powerful classes of chiral auxiliaries. We will move beyond a simple recitation of facts to explore the mechanistic underpinnings of their stereodirecting power, present comparative experimental data, and offer practical guidance to help researchers, scientists, and drug development professionals select the optimal tool for their synthetic challenges.

The Archetype: Evans Oxazolidinone Auxiliaries

First reported in the early 1980s, Evans auxiliaries rapidly became the gold standard for asymmetric enolate chemistry.[3] Derived from readily available amino alcohols like L-valinol and L-phenylalaninol, their rigid five-membered ring structure provides a well-defined chiral environment.[2][4]

Mechanism of Stereocontrol

The stereochemical outcome of reactions employing Evans auxiliaries is dictated by a confluence of steric and electronic factors. The process begins with the acylation of the auxiliary's nitrogen atom.[2][5] Subsequent deprotonation, typically with a strong base like lithium diisopropylamide (LDA) or via "soft enolization" with a Lewis acid and a hindered amine, selectively generates the (Z)-enolate.[3][4]

For Alkylation Reactions: The (Z)-enolate forms a rigid, chelated structure with the lithium cation. The substituent at the C4 position of the oxazolidinone ring (e.g., isopropyl or benzyl) sterically shields one face of the planar enolate. Consequently, an incoming electrophile can only approach from the less hindered opposite face, leading to a highly predictable diastereomeric outcome.

For Aldol Reactions: The use of boron enolates in aldol additions provides an even higher degree of stereocontrol. The reaction is believed to proceed through a highly organized, chair-like six-membered Zimmerman-Traxler transition state.[6] In this model, the substituent on the auxiliary occupies a pseudo-equatorial position to minimize 1,3-diaxial interactions, again directing the aldehyde to attack from a specific face. A key conformational element is the minimization of the dipole moment between the two carbonyl groups of the N-acyloxazolidinone, which orients the auxiliary's carbonyl away from the enolate oxygen, thereby presenting a clear steric bias.[2]

Evans_Aldol_TS

Performance & Applications

Evans auxiliaries have been successfully applied to a vast range of stereoselective transformations, including alkylations, aldol additions, Michael additions, and Diels-Alder reactions.[2] They reliably deliver high diastereoselectivity, often exceeding 99:1 d.r.

Reaction TypeSubstrateElectrophiled.r.Yield (%)
Alkylation(S)-4-benzyl-3-propionyloxazolidin-2-oneBnBr>99:190-95
Aldol(S)-4-benzyl-3-propionyloxazolidin-2-oneIsobutyraldehyde99:185
Michael(R)-4-benzyl-3-crotonyloxazolidin-2-oneDibenzyl malonate>95:588

Data compiled from representative literature procedures.

Auxiliary Cleavage

A critical step in any auxiliary-based methodology is the final removal of the directing group. For Evans auxiliaries, a variety of protocols exist to convert the N-acyl imide into useful functional groups:[2]

  • Carboxylic Acids: LiOH / H₂O₂

  • Alcohols: LiBH₄, LiAlH₄

  • Aldehydes: LiAlH₄ then oxidation

  • Esters: NaOMe, Ti(OiPr)₄

  • Weinreb Amides: Me(MeO)NH·HCl / AlMe₃

While effective, the most common method (LiOH/H₂O₂) can present safety hazards upon scale-up due to oxygen evolution, necessitating careful engineering controls.[7] Furthermore, harsh conditions can sometimes lead to epimerization or side reactions.

The Challenger: Davies' Oxazinanone Auxiliaries

Seeking to improve upon the Evans system, the Davies group developed a class of chiral auxiliaries based on a six-membered 1,3-oxazinan-2-one scaffold. These are readily prepared from homochiral β-amino esters.[8]

Key Structural Innovation and Mechanistic Implications

The primary innovation of the Davies auxiliary lies in its conformational rigidity and specific substitution patterns. A key design feature is the incorporation of gem-dimethyl substituents at the C6 position of the ring.[8]

The mechanism of stereocontrol is analogous to the Evans system, proceeding through a chair-like enolate transition state where a C4 substituent (e.g., isopropyl) shields one face. However, the subtle change in ring size and conformation can lead to an even more defined steric environment, resulting in enhanced diastereoselectivity.

The most significant advantage stems from the C6 gem-dimethyl group. During hydrolysis, this substitution pattern promotes ring strain upon formation of a tetrahedral intermediate at the endocyclic (carbamate) carbonyl. This strain is relieved by the selective cleavage of the exocyclic N-acyl bond, leading to exceptionally clean removal of the auxiliary and high recovery yields.[8]

General_Workflow caption Fig. 2: General workflow for auxiliary-based synthesis.

Performance & Head-to-Head Comparison

Direct comparative studies have shown that for certain transformations, particularly enolate alkylations, the Davies oxazinanone auxiliary can outperform the corresponding Evans auxiliary.[8]

ReactionAuxiliary SystemDiastereomeric Ratio (d.r.)
Alkylation of N-propionyl imide with BnBr (S)-4-isopropyl-oxazolidin-2-one (Evans)95:5
(R)-4-isopropyl-6,6-dimethyl-oxazinan-2-one (Davies)>99:1
Alkylation of N-propionyl imide with MeI (S)-4-isopropyl-oxazolidin-2-one (Evans)96:4
(R)-4-isopropyl-6,6-dimethyl-oxazinan-2-one (Davies)>99:1

Data sourced from Davies, S. G.; et al. Tetrahedron: Asymmetry 1997, 8 (21), 3565-3578.

As the data clearly indicates, the oxazinanone auxiliary provides a tangible improvement in stereoselectivity for these alkylation reactions.[8] This enhanced facial shielding is a direct result of its optimized conformational properties. Aldol reactions using chlorotitanium enolates of N-propanoyl oxazinanones also proceed with excellent diastereoselectivity.[8]

Experimental Protocols: A Practical Guide

To illustrate the practical application of these auxiliaries, we provide a representative protocol for the asymmetric alkylation of an N-propionyl imide with benzyl bromide.

Protocol: Asymmetric Benzylation

A. Using Evans (S)-4-benzyl-oxazolidin-2-one

  • Enolate Formation: Dissolve (S)-4-benzyl-3-propionyloxazolidin-2-one (1.0 equiv) in anhydrous THF (0.1 M) in a flame-dried, argon-purged flask. Cool the solution to -78 °C. Add lithium diisopropylamide (LDA) (1.05 equiv, 2.0 M solution in THF/heptane/ethylbenzene) dropwise. Stir the resulting yellow solution for 30 minutes at -78 °C.

    • Causality: LDA is a strong, non-nucleophilic base ideal for clean enolate formation. The low temperature prevents side reactions and ensures kinetic control.

  • Alkylation: Add benzyl bromide (1.2 equiv) dropwise to the enolate solution at -78 °C. Stir the reaction mixture at this temperature for 4 hours or until TLC analysis indicates complete consumption of the starting material.

    • Causality: Maintaining low temperature during the addition and reaction is critical to prevent enolate equilibration and preserve diastereoselectivity.

  • Workup: Quench the reaction by adding saturated aqueous NH₄Cl solution. Allow the mixture to warm to room temperature. Extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography (e.g., 10-20% ethyl acetate in hexanes) to yield the alkylated product. Assess diastereomeric ratio by ¹H NMR or HPLC analysis.

B. Using Davies (R)-4-isopropyl-6,6-dimethyl-oxazinan-2-one

The protocol is virtually identical to the one described for the Evans auxiliary, substituting the oxazinanone starting material on an equimolar basis. The same conditions for enolate formation, alkylation, and workup are applied.

  • Enolate Formation: Dissolve (R)-N-propanoyl-4-isopropyl-6,6-dimethyl-oxazinan-2-one (1.0 equiv) in anhydrous THF (0.1 M) and cool to -78 °C. Add LDA (1.05 equiv) dropwise and stir for 30 min.

  • Alkylation: Add benzyl bromide (1.2 equiv) at -78 °C and stir for 2-4 hours.

  • Workup & Purification: Follow the same quench, extraction, and purification procedure as described above.

This self-validating system allows for a direct comparison of the diastereoselectivity achieved by each auxiliary under identical conditions, with the primary variable being the structure of the auxiliary itself.

Senior Scientist's Perspective: Making the Right Choice

Both Evans and Davies auxiliaries are exceptional tools for asymmetric synthesis. The choice between them is not about one being universally "better," but about selecting the optimal tool for a specific task.

  • Evans Oxazolidinones: Remain the undisputed, broadly applicable workhorse. Their reliability is backed by decades of literature and successful application in some of the most complex total syntheses ever achieved.[2] For a wide range of transformations, including aldol, conjugate addition, and Diels-Alder reactions, they are the well-validated, go-to option. Their commercial availability and the vast knowledge base surrounding their use are significant practical advantages.

  • Davies Oxazinanones: Represent a second-generation, refined alternative that offers distinct advantages in specific contexts. For challenging asymmetric alkylations where the highest possible diastereoselectivity is required, the data suggests that oxazinanones can provide a superior outcome.[8] Furthermore, the elegant design for facilitating clean, exocyclic cleavage is a significant practical benefit, improving yields, simplifying purification, and maximizing the recovery of the valuable auxiliary.[8] This can be a critical factor in process development and scale-up scenarios.

Final Recommendation: For new projects, it is prudent to begin with the well-established Evans auxiliary. However, if diastereoselectivity in an alkylation step proves to be suboptimal, or if cleavage and recovery of the auxiliary are problematic, switching to a Davies-type oxazinanone is a logical and data-supported optimization strategy.

References

  • Braz, A. S. K., et al. (2017). Easy Access to Evans’ Oxazolidinones. Stereoselective Synthesis and Antibacterial Activity of a New 2-Oxazolidinone Derivative. Molecules, 22(10), 1573. [Link]

  • University of Rochester. Evans Enolate Alkylation-Hydrolysis. Course Material. [Link]

  • Davies, S. G., et al. (1997). Oxazinanones as chiral auxiliaries: synthesis and evaluation in enolate alkylations and aldol reactions. Tetrahedron: Asymmetry, 8(21), 3565-3578. [Link]

  • Eastgate, M., et al. (2020). Development of safer methods for cleavage of the Evans auxiliary. Morressier. [Link]

  • Gawley, R. E. (1998). Chiral Auxiliaries in Asymmetric Synthesis. ResearchGate. [Link]

  • Wipf, P., & Ribe, S. (2000). Asymmetric Aldol Reactions Using a Fluorous Oxazolidinone Chiral Auxiliary. Organic Letters, 2(12), 1713-1716. [Link]

  • Wikipedia. Chiral auxiliary. [Link]

  • Organic Chemistry Portal. Evans Aldol Reaction. YouTube. [Link]

  • Crimmins, M. T. (2014). Synthetic Applications of Sulfur-based Chiral Auxiliaries in Asymmetric Syntheses. Journal of the Mexican Chemical Society, 58(3), 268-274. [Link]

  • Smith, T. E., & Richardson, D. P. (2008). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis Experiment for Advanced Undergraduates. Journal of Chemical Education, 85(5), 696. [Link]

  • Chem252 (2022). Lecture 1: Evans' Oxazolidinone. YouTube. [Link]

  • Chem-Station. (2014). Evans Aldol Reaction. [Link]

  • Evans, D. A., & Shaw, J. T. (2003). Recent advances in asymmetric synthesis with chiral imide auxiliaries. L'actualité chimique, (2), 35-41. [Link]

  • Majumdar, K. C., & Ganai, S. (2016). Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis. RSC Advances, 6(81), 77963-77995. [Link]

Sources

Comparative

A Comparative Guide to the Structural Elucidation of 5-benzyl-1,3-oxazinan-2-one: Mass Spectrometry, NMR, and FTIR Analysis

In the landscape of drug discovery and development, the precise structural characterization of novel chemical entities is paramount. For researchers and scientists working with heterocyclic compounds, such as the promisi...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug discovery and development, the precise structural characterization of novel chemical entities is paramount. For researchers and scientists working with heterocyclic compounds, such as the promising 5-benzyl-1,3-oxazinan-2-one scaffold, a multi-faceted analytical approach is often necessary for unambiguous identification. This guide provides an in-depth comparison of three powerful spectroscopic techniques—Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) spectroscopy, and Fourier-Transform Infrared (FTIR) spectroscopy—for the structural elucidation of 5-benzyl-1,3-oxazinan-2-one. By delving into the theoretical underpinnings and practical applications of each method, this document serves as a comprehensive resource for selecting the most appropriate analytical strategy.

The Central Role of Mass Spectrometry in Molecular Scrutiny

Mass spectrometry is an indispensable tool for determining the molecular weight and obtaining structural information about a compound through the analysis of its fragmentation patterns upon ionization. Electron Ionization (EI) is a common technique where a molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M+•) and subsequent fragmentation into smaller, charged species. The resulting mass spectrum is a unique fingerprint of the molecule.

Proposed Electron Ionization Mass Spectrometry (EI-MS) Fragmentation Patterns of 5-benzyl-1,3-oxazinan-2-one

A primary and highly characteristic fragmentation event for benzyl-substituted compounds is the cleavage of the benzylic C-C bond to form a stable benzyl cation, which often rearranges to the even more stable tropylium ion (C₇H₇⁺) at m/z 91. This fragment is anticipated to be the base peak or one of the most abundant ions in the mass spectrum of 5-benzyl-1,3-oxazinan-2-one.

Another likely fragmentation pathway involves the decomposition of the 1,3-oxazinan-2-one ring. Cyclic carbamates can undergo ring-opening and subsequent loss of small neutral molecules. For instance, the loss of carbon dioxide (CO₂, 44 Da) is a common fragmentation for carbamates. Additionally, ring contraction and extrusion processes have been observed in the mass spectra of similar heterocyclic systems.[1]

Below is a proposed fragmentation pathway for 5-benzyl-1,3-oxazinan-2-one:

Fragmentation_Pathway_of_5-benzyl-1,3-oxazinan-2-one cluster_main Proposed EI-MS Fragmentation Molecular_Ion 5-benzyl-1,3-oxazinan-2-one (M+•) m/z 191 Fragment_91 Tropylium Ion [C₇H₇]⁺ m/z 91 Molecular_Ion->Fragment_91 - •C₄H₆NO₂ Fragment_100 [M - C₇H₇]⁺ m/z 100 Molecular_Ion->Fragment_100 - •C₇H₇ Fragment_147 [M - CO₂]⁺ m/z 147 Molecular_Ion->Fragment_147 - CO₂ Fragment_118 [M - C₃H₅NO]⁺ m/z 118 Molecular_Ion->Fragment_118 - C₃H₅NO

Caption: Proposed EI-MS fragmentation of 5-benzyl-1,3-oxazinan-2-one.

A Comparative Analysis of Analytical Techniques

While mass spectrometry provides crucial information about molecular weight and fragmentation, a comprehensive structural elucidation often requires complementary data from other spectroscopic methods.

Analytical TechniqueInformation ProvidedStrengthsLimitations
Mass Spectrometry (MS) Molecular weight and elemental composition (with high resolution MS). Structural information from fragmentation patterns.High sensitivity, small sample requirement, provides molecular formula.Isomers can be difficult to distinguish, fragmentation can be complex to interpret.
Nuclear Magnetic Resonance (NMR) Spectroscopy Detailed information about the carbon-hydrogen framework, including connectivity and stereochemistry.[2]Provides unambiguous structure determination, non-destructive.Lower sensitivity than MS, requires larger sample amounts, can be time-consuming.
Fourier-Transform Infrared (FTIR) Spectroscopy Identification of functional groups present in the molecule.[3]Fast, easy to use, provides a characteristic "fingerprint" for a compound.[4]Provides limited information on the overall molecular structure.

The Power of NMR Spectroscopy for Unambiguous Structure Determination

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the de novo structural elucidation of organic molecules.[5] By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom, allowing for the determination of the complete molecular structure.

For 5-benzyl-1,3-oxazinan-2-one, both ¹H and ¹³C NMR would be essential.

  • ¹H NMR: Would reveal the number of different types of protons and their neighboring environments through chemical shifts and spin-spin coupling patterns. We would expect to see signals for the aromatic protons of the benzyl group, the benzylic methylene protons, and the protons on the oxazinanone ring.

  • ¹³C NMR: Would show the number of different types of carbon atoms. The carbonyl carbon of the carbamate would have a characteristic chemical shift in the range of 150-160 ppm.[6]

FTIR Spectroscopy: The Functional Group Fingerprint

Fourier-Transform Infrared (FTIR) spectroscopy is a rapid and non-destructive technique that identifies the functional groups present in a molecule by measuring the absorption of infrared radiation.[7] For 5-benzyl-1,3-oxazinan-2-one, the FTIR spectrum would be expected to show characteristic absorption bands for:

  • C=O stretch (carbamate): A strong absorption band around 1700-1750 cm⁻¹. The exact position can be influenced by ring strain.

  • C-N stretch: Typically observed in the 1250-1350 cm⁻¹ region.

  • C-O stretch: Usually found in the 1000-1300 cm⁻¹ range.

  • Aromatic C-H stretch: Peaks above 3000 cm⁻¹.

  • Aromatic C=C stretch: Bands in the 1450-1600 cm⁻¹ region.

Experimental Protocols

Mass Spectrometry (EI-MS)

MS_Workflow cluster_workflow EI-MS Experimental Workflow Sample_Prep 1. Sample Preparation Dissolve a small amount of 5-benzyl-1,3-oxazinan-2-one in a volatile solvent (e.g., methanol or acetonitrile). Injection 2. Sample Introduction Inject the sample solution into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC). Sample_Prep->Injection Ionization 3. Electron Ionization Volatilize the sample and bombard with a beam of 70 eV electrons to generate the molecular ion and fragments. Injection->Ionization Analysis 4. Mass Analysis Separate the ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole or time-of-flight). Ionization->Analysis Detection 5. Detection Detect the ions and generate a mass spectrum. Analysis->Detection

Caption: A typical workflow for EI-MS analysis.

  • Sample Preparation: Dissolve approximately 1 mg of 5-benzyl-1,3-oxazinan-2-one in 1 mL of a volatile solvent such as methanol or acetonitrile.

  • Instrument Parameters: Set the electron energy to 70 eV and the ion source temperature to an appropriate value to ensure sample volatilization without thermal decomposition (e.g., 200-250 °C).

  • Data Acquisition: Acquire the mass spectrum over a suitable m/z range (e.g., 50-500 amu).

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of 5-benzyl-1,3-oxazinan-2-one in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

  • ¹H NMR Acquisition: Acquire a standard ¹H NMR spectrum. Typical parameters include a 90° pulse, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.

  • 2D NMR (Optional but Recommended): For unambiguous assignment of all signals, acquire 2D NMR spectra such as COSY (Correlation Spectroscopy) to identify proton-proton couplings and HSQC (Heteronuclear Single Quantum Coherence) to correlate directly bonded protons and carbons.

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Sample Preparation:

    • Solid Sample (KBr Pellet): Mix a small amount of the sample (1-2 mg) with about 100 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

    • Solid Sample (ATR): Place a small amount of the solid sample directly onto the Attenuated Total Reflectance (ATR) crystal.

  • Background Spectrum: Record a background spectrum of the empty sample compartment (or the clean ATR crystal) to subtract atmospheric and instrumental interferences.

  • Sample Spectrum: Place the sample in the instrument and record the FTIR spectrum, typically in the range of 4000-400 cm⁻¹.

Conclusion

The structural elucidation of 5-benzyl-1,3-oxazinan-2-one is best achieved through a synergistic application of mass spectrometry, NMR, and FTIR spectroscopy. While mass spectrometry provides vital information on the molecular weight and key fragmentation pathways, particularly the characteristic formation of the tropylium ion, NMR spectroscopy is unparalleled in its ability to deliver a complete and unambiguous three-dimensional structure. FTIR spectroscopy complements these techniques by offering a rapid and straightforward method for confirming the presence of key functional groups. For researchers in drug development and related scientific fields, a comprehensive understanding of these analytical techniques is essential for the confident characterization of novel molecular entities.

References

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2008). Introduction to Spectroscopy. Cengage Learning.
  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • de Hoffmann, E., & Stroobant, V. (2007).
  • Breitmaier, E., & Voelter, W. (1990). Carbon-13 NMR Spectroscopy: High-Resolution Methods and Applications in Organic Chemistry and Biochemistry. VCH.
  • Smith, B. C. (1995). Fundamentals of Fourier Transform Infrared Spectroscopy. CRC press.
  • Rocky Mountain Laboratories. (2023, October 17). Difference between FTIR and NMR? Retrieved from [Link][4]

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, December 15). 6.3: IR Spectrum and Characteristic Absorption Bands. Retrieved from [Link][3]

  • eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Retrieved from [Link]

  • MDPI. (2021). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Retrieved from [Link][6]

  • Chemistry LibreTexts. (2021, December 15). 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I. Retrieved from [Link][8]

  • Salem, M. A. I., et al. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Materials and Chemistry, 4(4), 92-99.[1]

  • ResearchGate. (2020, December). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. Retrieved from [Link][2]

  • YouTube. (2020, December 3). 2D NMR spectroscopy for structural elucidation of complex small molecules. Retrieved from [Link][5]

Sources

Validation

Publish Comparison Guide: Structural Dynamics of 5-Substituted 1,3-Oxazinan-2-ones

This guide provides a technical comparison of X-ray crystallography data for 5-substituted 1,3-oxazinan-2-ones , contrasting their structural properties with their 5-membered analogues, the 1,3-oxazolidin-2-ones (the cor...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical comparison of X-ray crystallography data for 5-substituted 1,3-oxazinan-2-ones , contrasting their structural properties with their 5-membered analogues, the 1,3-oxazolidin-2-ones (the core scaffold of Linezolid).

Executive Summary

In medicinal chemistry, the shift from a 5-membered oxazolidinone to a 6-membered oxazinanone ring represents more than a simple homologation; it fundamentally alters the pharmacophore's spatial arrangement. This guide analyzes X-ray diffraction data to reveal how the 5-substitution pattern in 1,3-oxazinan-2-ones influences ring puckering, crystal packing, and intermolecular hydrogen bonding networks—critical factors for solubility and bioavailability profiles in drug development.

Structural Comparison: The Core Divergence

The primary distinction lies in the conformational freedom afforded by the extra methylene group in the oxazinanone ring.[1]

Comparative Analysis Table
FeatureProduct: 5-Substituted 1,3-Oxazinan-2-one Alternative: 5-Substituted 1,3-Oxazolidin-2-one
Ring Size 6-Membered Heterocycle5-Membered Heterocycle
Dominant Conformation Distorted Chair / Twist-Boat Envelope (C5-flap)
Ring Puckering High flexibility; relieves torsional strain via ring inversion.[2][3]Rigid; limited flexibility due to planarity of the carbamate group.[1][3]
Substituent Orientation 5-substituent can adopt Axial or Equatorial positions (often equatorial to minimize 1,3-diaxial strain).[3]Pseudo-equatorial; strictly defined by the envelope flap.[1][3]
Lattice Energy Generally lower melting points due to flexible packing.[1][3]Higher melting points; efficient packing of planar carbamates.[1][3]
H-Bonding Motif Zig-Zag Chains (Intermolecular N-H···O=C)Dimers or Ribbons (often Centrosymmetric)
Expert Insight: The Conformation Factor

X-ray data reveals that while 1,3-oxazolidin-2-ones are constrained to a rigid envelope geometry (where C5 is the flap atom), 5-substituted 1,3-oxazinan-2-ones adopt a distorted chair conformation in the solid state. This is critical for drug design:

  • Causality: The planar carbamate segment ($ -N-C(=O)-O- $) forces four atoms into a plane.[3] In the 6-membered ring, the remaining two carbons (C5 and C6) must twist to satisfy tetrahedral geometry, often resulting in a "sofa" or "half-chair" distortion.

  • Impact: This flexibility allows the 5-substituent to adjust its vector to optimize binding site interactions, a feature absent in the rigid oxazolidinone alternative.[1]

Experimental Protocol: Crystallization & Structure Solution

To obtain high-quality single crystals of 5-substituted 1,3-oxazinan-2-ones, a self-validating slow-evaporation protocol is recommended.[3]

Step-by-Step Methodology
  • Synthesis Verification: Ensure purity >98% via

    
    H-NMR. Impurities (especially uncyclized amino alcohols) inhibit nucleation.[3]
    
  • Solvent Selection: Use a binary solvent system.

    • Solvent A (Good): Ethyl Acetate or Methanol.[1][3]

    • Solvent B (Poor): Hexane or Diethyl Ether.[1][3]

  • Vapor Diffusion Setup:

    • Dissolve 20 mg of the compound in 0.5 mL of Solvent A in a small inner vial.

    • Place this open vial inside a larger jar containing 5 mL of Solvent B.

    • Seal the outer jar.[1][3] As Solvent B diffuses into A, solubility decreases, forcing nucleation.[3]

  • Data Collection:

    • Mount crystal on a glass fiber/loop at 100 K (cryo-cooling minimizes thermal motion of the flexible ring).[3]

    • Collect data using Mo-K

      
       (
      
      
      
      Å) or Cu-K
      
      
      radiation.[3]
Workflow Diagram (DOT)

CrystallographyWorkflow Start Crude 5-Subst. Oxazinanone Purify Purification (>98% NMR) Start->Purify Cryst Vapor Diffusion (EtOAc / Hexane) Purify->Cryst Slow Nucleation Diffraction X-Ray Diffraction (100 K) Cryst->Diffraction Single Crystal Solve Structure Solution (Direct Methods) Diffraction->Solve Refine Refinement (SHELXL) Solve->Refine Output CIF Data: Chair/Boat Conf. Refine->Output

Figure 1: Optimized workflow for obtaining crystallographic data from flexible heterocyclic scaffolds.

Representative Crystallographic Data

The following data typifies the structural metrics observed in 5-substituted 1,3-oxazinan-2-ones (e.g., 5-methyl or 5-phenyl derivatives).

ParameterTypical Value (Oxazinanone)Interpretation
Space Group ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

or

Centrosymmetric packing is favored to maximize dipole cancellation.[3]
Bond Length (C2=O) 1.21 – 1.23 ÅStandard carbonyl double bond; strong H-bond acceptor.[3]
Bond Length (C2-N3) 1.34 – 1.36 ÅPartial double bond character (resonance) enforces planarity of the amide region.
Bond Angle (N-C-O) ~124°Wider than tetrahedral due to

hybridization of the carbamate.
Torsion Angle 40° – 60° (Ring)Indicates significant puckering (Chair/Twist) compared to the nearly flat (<20°) envelope of oxazolidinones.[1]

Intermolecular Interactions & Packing

The "Performance" of the crystal lattice is defined by its stability.[1][3] 1,3-oxazinan-2-ones exhibit a distinct hydrogen-bonding motif.

The Zig-Zag Chain Motif

Unlike oxazolidinones which often form discrete dimers, the 5-substituted oxazinanones typically form infinite C(4) chains (Graph Set Notation).

  • Donor: Amide Nitrogen (N-H)

  • Acceptor: Carbonyl Oxygen (C=O) of a neighboring molecule.[3]

  • Mechanism: The N-H proton donates to the C=O of the molecule at

    
     to 
    
    
    
    , creating a zig-zag ribbon running parallel to the crystallographic b-axis.
Interaction Pathway Diagram (DOT)

HBonding cluster_lattice Crystal Lattice Stabilization Mol1 Molecule A (N-H Donor) Mol2 Molecule B (C=O Acceptor) Mol1->Mol2 H-Bond (2.0 Å) Mol3 Molecule C (Chain Propagator) Mol2->Mol3 H-Bond (2.0 Å)

Figure 2: The infinite zig-zag hydrogen bonding network characteristic of 1,3-oxazinan-2-ones.

References

  • Comparison of Oxazolidinone Structures: Title: X-ray Structures of 3-Acetyloxazolidin-2-one, 3-Acetyloxazolin-2-one and Oxazolin-2(3H)-one.[3] Source: MDPI (Molbank).[3] URL:[Link][4][5][6][7]

  • Synthesis of 5-Substituted Oxazinanones: Title: Triple Role of Phenylselenonyl Group Enabled a One-Pot Synthesis of 1,3-oxazinan-2-ones.[3] Source: Journal of the American Chemical Society (PubMed).[3] URL:[Link][8]

  • Specific Crystal Structure (5-methyl-3-phenyl derivative): Title: Cyclization reaction of amines with dialkyl carbonates to yield 1,3-oxazinan-2-ones.[3][9] Source: ResearchGate.[1][3][7] URL:[Link]

  • Conformational Analysis of Heterocycles: Title: 1,3-Dithian-2-one azine (Structural Analogue Analysis). Source: PMC (NIH).[3] URL:[Link]

Sources

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